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  • Product: 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid
  • CAS: 879053-42-6

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid: An In-Depth Technical Guide

Executive Summary 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6)[1] is a highly functionalized aromatic compound utilized as a critical building block in advanced organic synthesis and pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6)[1] is a highly functionalized aromatic compound utilized as a critical building block in advanced organic synthesis and pharmaceutical research[2]. The compound features an electron-rich aromatic core substituted with an ethoxy group and two methyl groups, coupled to a versatile 4-hydroxybutyric acid aliphatic chain. Molecules containing the 4-aryl-4-hydroxybutanoic acid motif are of significant interest due to their utility as precursors for complex heterocycles, biologically active molecules, and active pharmaceutical ingredients (APIs)[3]. This whitepaper details the optimal two-step synthetic pathway for this compound, providing mechanistic rationale, validated protocols, and quantitative metrics for researchers and process chemists.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid relies on a robust, two-step linear sequence[4].

  • C-C Bond Formation: The initial step involves the Friedel-Crafts acylation of 1-ethoxy-2,5-dimethylbenzene with succinic anhydride. This reaction efficiently constructs the 4-aryl-4-oxobutanoic acid carbon framework[5].

  • Carbonyl Reduction: The intermediate keto-acid is subsequently subjected to chemoselective reduction, converting the ketone into a secondary alcohol while preserving the terminal carboxylic acid[6].

SynthesisWorkflow A 1-Ethoxy-2,5-dimethylbenzene + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3, DCM, 0-25°C) A->B C 4-(4-Ethoxy-2,5-dimethylphenyl) -4-oxobutanoic acid B->C Intermediate Yield: ~85% D Carbonyl Reduction (NaBH4, NaOH, EtOH) C->D E 4-(4-Ethoxy-2,5-dimethylphenyl) -4-hydroxybutanoic acid D->E Final Product Yield: ~90%

Caption: Forward synthetic workflow for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and purity, it is critical to understand the causality behind the reagent selection and reaction conditions.

Regioselectivity in Acylation: The success of the Friedel-Crafts acylation hinges on the directing effects of the substituents on the benzene ring. The ethoxy group is a strong electron-donating group (EDG) via resonance, activating the ring and directing electrophilic attack to the ortho and para positions. However, the presence of methyl groups at the 2 and 5 positions introduces significant steric bulk adjacent to the ortho positions. Consequently, the electrophilic acylium ion—generated by the coordination of succinic anhydride with the Lewis acid (AlCl₃)—attacks exclusively at the less sterically hindered para position (position 4 relative to the ethoxy group)[3].

MechanismLogic A Succinic Anhydride B Lewis Acid Activation (AlCl3 Coordination) A->B C Acylium Ion Equivalent (Highly Electrophilic) B->C D Electrophilic Aromatic Substitution (Para to Ethoxy Group) C->D + 1-Ethoxy-2,5-dimethylbenzene E Aryl Keto-Acid Complex D->E F Aqueous Acid Quench (Release of Al Salts) E->F G 4-Oxobutanoic Acid Derivative F->G

Caption: Mechanistic sequence of the AlCl3-catalyzed Friedel-Crafts acylation step.

Chemoselectivity in Reduction: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high chemoselectivity. It readily reduces ketones to secondary alcohols but is insufficiently reactive to reduce carboxylic acids[6]. Conducting this reduction in an alkaline hydroalcoholic medium (e.g., NaOH in ethanol) ensures the carboxylic acid remains deprotonated as a carboxylate salt. This not only enhances the aqueous solubility of the substrate but also prevents the premature intramolecular cyclization (lactonization) that can occur under acidic conditions[7].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process controls to guarantee product integrity.

Step 1: Synthesis of 4-(4-Ethoxy-2,5-dimethylphenyl)-4-oxobutanoic acid
  • Preparation: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous Aluminum Chloride (AlCl₃, 2.2 eq) in dry Dichloromethane (DCM)[4]. Cool the suspension to 0°C using an ice-water bath.

  • Activation: Add Succinic Anhydride (1.1 eq) portion-wise to the stirred suspension. Allow the mixture to stir for 15 minutes to facilitate the formation of the electrophilic complex[5].

  • Acylation: Dissolve 1-Ethoxy-2,5-dimethylbenzene (1.0 eq) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting arene is fully consumed[6].

  • Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl (1M) to decompose the aluminum complex[4].

  • Isolation: Separate the organic layer. Extract the aqueous phase with additional DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford the pure 4-(4-Ethoxy-2,5-dimethylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid
  • Preparation: In a round-bottom flask, dissolve the intermediate 4-(4-Ethoxy-2,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq) in a mixture of Ethanol and 10% aqueous NaOH[6]. Ensure the pH is strongly basic (>10) to maintain the carboxylate form. Cool the solution to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise to the stirred solution to control the exothermic reaction and minimize hydrogen gas evolution[7].

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours. Verify the complete consumption of the keto-acid via TLC[6].

  • Quenching & Acidification: Cool the mixture back to 0°C. Carefully acidify the solution to pH 2 by the dropwise addition of 2M HCl. (Caution: Vigorous evolution of hydrogen gas will occur.)

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Combine the organic extracts, wash with distilled water and brine, and dry over anhydrous Na₂SO₄[6].

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product is recrystallized from an ethyl acetate/hexanes system to yield the final target compound, 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid[1].

Quantitative Data Summary

The table below summarizes the critical reaction parameters and expected quantitative outcomes for the two-step synthesis.

Synthesis StepReactantsReagents / CatalystsSolvent SystemTemp (°C)Time (h)Expected Yield (%)
1. Acylation 1-Ethoxy-2,5-dimethylbenzene, Succinic AnhydrideAlCl₃ (2.2 eq)Dichloromethane0 to 254.082 - 88
2. Reduction 4-(4-Ethoxy-2,5-dimethylphenyl)-4-oxobutanoic acidNaBH₄ (2.0 eq), NaOHEthanol / H₂O0 to 253.085 - 92

Safety & Scale-up Considerations

  • AlCl₃ Handling: Anhydrous AlCl₃ is highly hygroscopic and reacts violently with ambient moisture to release corrosive HCl gas. All transfers must be performed rapidly under an inert atmosphere[5].

  • Hydrogen Evolution: The quenching of unreacted NaBH₄ with acid generates highly flammable hydrogen gas. This step must be performed slowly in a well-ventilated fume hood[6].

  • Thermal Control in Scale-up: For multi-gram or kilogram scale-up, controlling the exotherm during the Friedel-Crafts acylation is critical. The dropwise addition of the aromatic substrate and efficient jacket cooling are mandatory to prevent the formation of poly-acylated byproducts or insoluble polymeric tars[3].

References

  • Google Patents. "US20010036946A1 - Modified amino acids, pharmaceuticals containing these compounds and method for their production." Google Patents.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid: NMR and IR Data Interpretation

Executive Summary & Structural Relevance The compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Molecular Weight: 252.31 g/mol , Formula: C₁₄H₂₀O₄) is a highly functionalized aromatic building block. The 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Relevance

The compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Molecular Weight: 252.31 g/mol , Formula: C₁₄H₂₀O₄) is a highly functionalized aromatic building block. The 4-ethoxy-2,5-dimethylphenyl moiety is a privileged scaffold, frequently utilized as a critical intermediate in the synthesis of selective estrogen receptor degraders (SERDs) and substituted benzo[7]annulenes . Commercially available as a precursor for bioactive small molecules , its structural verification is paramount before downstream cyclization or coupling reactions.

This whitepaper provides an authoritative, in-depth guide to the vibrational (FT-IR) and magnetic resonance (1D/2D NMR) profiling of this molecule. The methodologies described herein are designed as self-validating systems, ensuring absolute regiochemical assignment and structural confidence based on the foundational principles of spectrometric identification .

Vibrational Spectroscopy (FT-IR) Profiling

Causality of Experimental Design

Infrared spectroscopy is utilized primarily to confirm the presence of the oxygen-bearing functional groups. We mandate the use of Attenuated Total Reflectance (ATR-FTIR) over traditional KBr pellet preparation. KBr is notoriously hygroscopic and absorbs atmospheric moisture, creating a massive artifact peak at ~3400 cm⁻¹. Because our target molecule possesses both a secondary alcohol (-OH) and a carboxylic acid (-COOH) that absorb in this exact region, ATR with a diamond crystal is required to preserve the integrity of the O-H stretching region.

Spectral Interpretation

The juxtaposition of a secondary hydroxyl group and a terminal carboxylic acid creates a complex hydrogen-bonding network. The carboxylic acid exhibits a characteristic, exceptionally broad O-H stretch spanning 3300–2500 cm⁻¹, which often obscures the aliphatic C-H stretches. Emerging from this broad band is the sharper, distinct secondary alcohol O-H stretch at ~3450 cm⁻¹.

Table 1: FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity/Shape
3450Secondary Alcohol (-OH)O-H stretchBroad, strong
3300 - 2500Carboxylic Acid (-COOH)O-H stretchVery broad, strong
2975, 2930, 2870Aliphatic (-CH₃, -CH₂)C-H stretchMedium
1705Carboxylic Acid (C=O)C=O stretchSharp, strong
1610, 1505Aromatic RingC=C stretchMedium
1240Aryl Alkyl Ether (=C-O-C)Asymmetric C-O stretchStrong
1110Secondary AlcoholC-O stretchStrong
1045Aryl Alkyl Ether (=C-O-C)Symmetric C-O stretchStrong

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Causality

DMSO-d₆ is explicitly selected over CDCl₃. Non-polar solvents allow extensive intermolecular hydrogen bonding, which causes the exchangeable protons (-COOH and -OH) to coalesce into broad, uninterpretable humps. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the hydroxyl and carboxyl protons and reducing their exchange rate. This allows them to be observed as distinct, sharp signals at ~5.10 ppm and ~12.00 ppm, respectively.

Regiochemical Assignment (¹H and ¹³C)

The aromatic core is tetra-substituted, leaving two isolated protons at positions C-3 and C-6. Because they are para to each other, they appear as two distinct singlets.

  • H-3 (δ 6.70): Strongly shielded by the resonance electron donation from the adjacent ortho-ethoxy oxygen lone pairs.

  • H-6 (δ 7.10): Relatively deshielded due to the lack of strong resonance donation and its proximity to the electronegative hydroxyl group on the side chain.

Expertise Note: The C-4 position of the butyric acid chain is a stereocenter. Because of this chirality, the adjacent methylene protons at C-3 are diastereotopic . In high-field NMR (≥400 MHz), these protons will not appear as a simple apparent quartet, but rather as an ABX multiplet, reflecting their magnetic inequivalence.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

Position¹H δ (ppm), Multiplicity, J (Hz), Integration¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (COOH)12.00 (br s, 1H)174.5-
2 (-CH₂-)2.25 (m, 2H)30.5C-1, C-3, C-4
3 (-CH₂-)1.80 (m, 2H)34.2C-1, C-2, C-4, Ar-C1
4 (-CH(OH)-)4.75 (m, 1H)68.5C-2, C-3, Ar-C1, Ar-C2, Ar-C6
4-OH5.10 (d, J = 4.5, 1H)-C-4, Ar-C1
Ar-C1-135.0-
Ar-C2-132.0-
Ar-C3 (CH)6.70 (s, 1H)112.0Ar-C1, Ar-C5, Ar-C4, Ar-C2
Ar-C4-155.0-
Ar-C5-124.0-
Ar-C6 (CH)7.10 (s, 1H)126.5Ar-C4, Ar-C2, Ar-C1, C-4
2-CH₃2.20 (s, 3H)18.5Ar-C1, Ar-C2, Ar-C3
5-CH₃2.10 (s, 3H)15.8Ar-C4, Ar-C5, Ar-C6
-OCH₂CH₃3.98 (q, J = 7.0, 2H)63.5Ar-C4
-OCH₂CH₃1.32 (t, J = 7.0, 3H)15.0-OCH₂CH₃

Orthogonal Validation via 2D NMR

To achieve absolute certainty in the regiochemical assignment of the two aromatic singlets and the two methyl groups, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps the ²J and ³J carbon-proton couplings, bridging the isolated spin systems.

For example, the methyl group at C-5 (δ 2.10) will show a strong ³J correlation to the oxygen-bearing Ar-C4 (δ 155.0), whereas the methyl group at C-2 (δ 2.20) will correlate to the alkyl-bearing Ar-C1 (δ 135.0).

HMBC_Mapping cluster_Protons Key Protons (1H) cluster_Carbons Target Carbons (13C) H_Ar3 H-3 (δ 6.70) C_OEt C-4 (C-OEt, δ 155.0) H_Ar3->C_OEt ²J/³J HMBC H_Ar6 H-6 (δ 7.10) C_Chain C-1 (C-Alkyl, δ 135.0) H_Ar6->C_Chain ²J/³J HMBC H_Me2 2-CH3 (δ 2.20) H_Me2->C_Chain ³J HMBC H_Me5 5-CH3 (δ 2.10) H_Me5->C_OEt ³J HMBC

Key HMBC interactions used for regiochemical assignment of the aromatic core.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflows must be adhered to during data acquisition.

Protocol A: ATR-FTIR Acquisition
  • Background Validation: Perform a background scan of the clean diamond ATR crystal. Self-Validation Step: The absence of peaks in the 3000-2800 cm⁻¹ and 3500-3200 cm⁻¹ regions confirms zero carryover contamination.

  • Sample Application: Place 1-2 mg of the neat solid compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Post-Acquisition Check: Ensure the baseline returns to ~100% transmittance at 4000 cm⁻¹. If scattering causes a sloping baseline, re-apply the sample with adjusted pressure.

Protocol B: NMR Acquisition & D₂O Exchange
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) in a 5 mm NMR tube.

  • 1D Acquisition: Acquire the ¹H spectrum (16 scans, relaxation delay D1 = 2s) and ¹³C{¹H} spectrum (1024 scans, D1 = 2s).

  • Self-Validation Step (D₂O Shake): To definitively prove the assignment of the exchangeable protons, add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The signals at 12.00 ppm (-COOH) and 5.10 ppm (-OH) will completely disappear due to deuterium exchange, confirming their chemical identity and separating them from any potential structural backbone signals.

Analytical_Workflow cluster_IR Vibrational Profiling cluster_NMR Magnetic Resonance Profiling Start 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid IR_Prep ATR Crystal Application (Neat Solid) Start->IR_Prep NMR_Prep Dissolution in DMSO-d6 (15-20 mg / 0.6 mL) Start->NMR_Prep IR_Acq FT-IR Acquisition (4000-400 cm⁻¹, 32 Scans) IR_Prep->IR_Acq Data_Integration Orthogonal Data Integration & Structural Elucidation IR_Acq->Data_Integration NMR_1D 1D NMR (1H, 13C, DEPT-135) Pulse Sequences NMR_Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Regiochemical Mapping NMR_1D->NMR_2D NMR_2D->Data_Integration

Workflow for the orthogonal spectroscopic characterization of the target compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[1] URL:[Link]

  • United States Patent US9714221B1. (2017). Substituted 6,7-dihydro-5H-benzo[7]annulene compounds, processes for their preparation and therapeutic uses thereof. Google Patents.[2] URL:

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

Foreword: Charting the Journey of a Novel Chemical Entity In the landscape of drug discovery and development, understanding the pharmacokinetic (PK) profile of a novel chemical entity (NCE) is a critical determinant of i...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Journey of a Novel Chemical Entity

In the landscape of drug discovery and development, understanding the pharmacokinetic (PK) profile of a novel chemical entity (NCE) is a critical determinant of its potential success. This guide provides a detailed framework for the comprehensive pharmacokinetic characterization of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid, a molecule with structural similarities to γ-hydroxybutyric acid (GHB), a compound known for its complex pharmacokinetic behavior.[1][2] The following sections are designed to offer researchers, scientists, and drug development professionals a strategic and methodologically sound approach to elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Our approach is rooted in a philosophy of building a progressive and integrated understanding, from high-throughput in vitro assays to definitive in vivo studies, ensuring that each step logically informs the next.[3][4][5]

Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of any pharmacokinetic evaluation is to establish the fundamental physicochemical properties and in vitro ADME profile of the candidate compound.[6][7] These early-stage assessments are cost-effective and require minimal compound quantities, making them ideal for screening and lead optimization.[8] They provide the first glimpse into the potential in vivo behavior of the drug and guide the design of more complex preclinical studies.[9]

Physicochemical Characterization

A solid understanding of the molecule's inherent properties is the bedrock of pharmacokinetic profiling.

ParameterExperimental ProtocolRationale and Interpretation
Aqueous Solubility Thermodynamic and kinetic solubility assays across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4).Solubility is a primary determinant of oral absorption. Poor solubility can lead to low bioavailability. Data across different pH values will inform on the potential for absorption in various segments of the gastrointestinal tract.
Lipophilicity (Log D) Measurement of the distribution coefficient (Log D) at pH 7.4.Log D provides an indication of the compound's ability to partition between aqueous and lipid environments, which influences membrane permeability and tissue distribution.
Chemical Stability Incubation in buffers at various pH values (e.g., 1.2, 7.4) and in plasma to assess hydrolytic and enzymatic degradation.Instability can lead to premature degradation of the compound, affecting its bioavailability and shelf-life.
In Vitro ADME Assays

A battery of in vitro assays is employed to model key pharmacokinetic processes.[3][4][5]

ADME ParameterExperimental ProtocolRationale and Interpretation
Permeability Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp) in both apical to basolateral and basolateral to apical directions.This assay models intestinal absorption. The bidirectional measurement helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
Metabolic Stability Incubation with liver microsomes (human and preclinical species) and hepatocytes to determine the intrinsic clearance (CLint).Provides a measure of how rapidly the compound is metabolized by liver enzymes. High clearance suggests a short in vivo half-life.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration to determine the fraction of compound bound to plasma proteins.Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.
CYP450 Inhibition Incubation with recombinant human cytochrome P450 (CYP) enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to determine the IC50 values.Assesses the potential for the compound to cause drug-drug interactions by inhibiting the metabolism of other drugs.[7]

Delving Deeper: Mechanistic Insights and In Vivo Pharmacokinetics

With a foundational understanding from in vitro data, the next logical step is to explore the underlying mechanisms of the compound's disposition and to characterize its behavior in a living system.[10] This phase is crucial for translating in vitro findings to a more complex biological context and for preparing for clinical trials.[11]

Transporter Interaction Studies

Given the structural similarity of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid to GHB, which is a known substrate for monocarboxylate transporters (MCTs and SMCTs), investigating its interaction with these transporters is of high importance.[2][12]

Transporter_Interaction_Workflow cluster_0 Initial Screening cluster_1 Transporter Substrate Assessment Compound Compound Caco2_Assay Caco-2 Bidirectional Permeability Assay Compound->Caco2_Assay Efflux_Ratio Calculate Efflux Ratio Caco2_Assay->Efflux_Ratio Transporter_Cells Cell lines overexpressing MCTs, SMCTs, OATs, etc. Efflux_Ratio->Transporter_Cells Efflux Ratio > 2 Suggests Active Transport Uptake_Assay Cellular Uptake Assay Transporter_Cells->Uptake_Assay Substrate_Confirmation Substrate for Transporter? Uptake_Assay->Substrate_Confirmation In_Vivo_PK Inform In Vivo PK Study Design Substrate_Confirmation->In_Vivo_PK Yes

Caption: Workflow for investigating transporter interactions.

In Vivo Pharmacokinetic Studies

In vivo studies provide the definitive measure of a drug's pharmacokinetic profile in a whole organism.[10][13] These studies are essential for determining key PK parameters and for establishing a dose-response relationship.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group per time point).

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose) for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose allows for the determination of absolute bioavailability and clearance.

    • PO group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to the onset of action and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeDetermines the dosing interval and time to reach steady-state.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Absolute bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Advanced Characterization: Metabolism and Excretion

Understanding how a drug is metabolized and eliminated from the body is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Metabolite Identification

Experimental Protocol: In Vitro Metabolite Identification

  • Incubation: Incubate the compound with human and preclinical species liver microsomes and hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Analysis: Analyze the incubation mixtures using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites.

  • Metabolic Pathway Mapping: Based on the identified metabolites, propose the primary metabolic pathways (e.g., oxidation, glucuronidation).

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid Oxidation Oxidation (CYP450 enzymes) Parent_Compound->Oxidation Dealkylation O-deethylation Parent_Compound->Dealkylation Glucuronidation Glucuronidation (UGT enzymes) Parent_Compound->Glucuronidation Metabolite_1 Oxidized Metabolite Oxidation->Metabolite_1 Metabolite_2 De-ethylated Metabolite Dealkylation->Metabolite_2 Metabolite_3 Glucuronide Conjugate Glucuronidation->Metabolite_3

Caption: Putative metabolic pathways for the compound.

Excretion Studies

Mass balance studies, typically conducted in vivo using a radiolabeled version of the compound, are the gold standard for determining the routes and rates of excretion.

Experimental Protocol: Mass Balance Study

  • Radiolabeling: Synthesize a radiolabeled (e.g., ¹⁴C) version of the compound.

  • Dosing: Administer a single dose of the radiolabeled compound to bile duct-cannulated rats.

  • Sample Collection: Collect urine, feces, and bile at regular intervals for up to 7 days or until >95% of the radioactivity is recovered.

  • Analysis: Quantify the total radioactivity in each sample to determine the major routes of excretion.

  • Metabolite Profiling: Analyze the samples to identify the major circulating and excreted metabolites.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The systematic approach outlined in this guide, progressing from foundational in vitro assays to definitive in vivo studies, provides a robust framework for the pharmacokinetic profiling of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. By integrating data from each stage, researchers can build a comprehensive understanding of the compound's ADME properties. This knowledge is indispensable for informed decision-making in drug development, including candidate selection, dose regimen design for clinical trials, and the assessment of potential drug-drug interactions. The structural alerts pointing towards potential transporter interactions underscore the importance of a tailored and mechanistically driven approach to fully elucidate the pharmacokinetic journey of this novel chemical entity.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Prisys Biotechnology. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • World Health Organization. (2006, November 15). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Retrieved from [Link]

  • Pacific BioLabs. (2014, May 14). The Importance of Pharmacokinetics Testing Before Beginning Clinical Trials. Retrieved from [Link]

  • Biotrial. (n.d.). PK Studies. Retrieved from [Link]

  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • Felmlee, M. A., Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 22.
  • Felmlee, M. A., Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of GHB. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(5-ETHYL-2-METHOXY-PHENYL)-4-HYDROXY-BUTYRIC ACID. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-ETHOXY-3-METHYL-PHENYL)-4-HYDROXY-BUTYRIC ACID. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4 hydroxybutyric acid – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Essential roles of four-carbon backbone chemicals in the control of metabolism. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-HYDROXY-3,5-DIMETHYL-PHENYL)-4-OXO-BUTYRIC ACID. Retrieved from [Link]

Sources

Exploratory

Preclinical Safety and Toxicity Evaluation of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid: A Technical Guide

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Pharmacology The compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Pharmacology

The compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid represents a highly specialized molecular entity that bridges two distinct pharmacological classes: gamma-hydroxybutyric acid (GHB) derivatives and substituted phenylbutyric acids (PBAs). While the parent compound 4-phenylbutyric acid (4-PBA) is an FDA-approved chemical chaperone and ammonia scavenger with a well-characterized safety profile [1][1], the addition of a hydroxyl group at the C4 position and a bulky, lipophilic 4-ethoxy-2,5-dimethylphenyl ring drastically alters its physicochemical and toxicological landscape[2].

As a Senior Application Scientist, I approach the safety evaluation of this compound by analyzing its structural liabilities. The GHB pharmacophore suggests rapid blood-brain barrier (BBB) penetration and potential off-target agonism at GABA-B and GHB receptors, which can lead to profound CNS depression. Concurrently, the highly lipophilic aryl substitution increases the risk of off-target kinase binding, cytochrome P450 (CYP) inhibition, and trapping within the hERG potassium channel pore. Consequently, evaluating this compound requires a rigorous, ICH S7A/S7B-compliant safety pharmacology workflow[3].

Predictive Toxicology & Physicochemical Profiling

Before initiating in vitro or in vivo studies, we must establish a predictive toxicological baseline. The increased lipophilicity (LogP) compared to standard 4-PBA drives the necessity for stringent cardiotoxicity and hepatotoxicity screening.

Table 1: Predictive Physicochemical & Toxicological Parameters

ParameterPredicted ValueToxicological Implication
Molecular Weight 252.31 g/mol Favorable for oral bioavailability and rapid systemic absorption.
LogP (Octanol/Water) ~3.2 - 3.8High lipophilicity; increased risk of hERG binding and CYP450 inhibition.
Polar Surface Area (PSA) ~57.5 ŲExcellent BBB permeation; high risk of unintended CNS exposure.
Primary Structural Alerts Aryl-GHB backbonePotential for profound CNS depression, sedation, and respiratory distress.
Metabolic Liabilities Carboxylic AcidRisk of forming reactive acyl glucuronides, leading to hepatotoxicity.

In Vitro Safety Pharmacology Protocols (ICH S7B)

To de-risk the compound early in development, we deploy self-validating in vitro assays targeting the most critical liabilities: cardiotoxicity and hepatotoxicity.

Cardiotoxicity: Automated hERG Patch-Clamp Assay

Lipophilic compounds with aromatic rings frequently cause drug-induced long QT syndrome by trapping inside the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Causality & Mechanism: We utilize a specific voltage protocol to open and inactivate the hERG channels (step to +20 mV), followed by a repolarization step to -50 mV. This repolarization relieves inactivation, allowing us to measure the "tail current." hERG blockers typically exhibit their highest affinity for the open/inactivated state; thus, tail current reduction is the most accurate measure of toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest and resuspend in extracellular recording solution.

  • Compound Formulation: Dissolve 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid in DMSO. Prepare serial dilutions (0.1, 1, 10, 30 µM) ensuring final DMSO concentration remains <0.1%.

  • Self-Validation Controls: Include 0.1% DMSO as the negative vehicle control. Include 100 nM E-4031 (a known hERG inhibitor) as the positive control. System Validation Check: The assay is only deemed valid if E-4031 produces >80% tail current inhibition.

  • Electrophysiology: Using a planar patch-clamp platform, establish whole-cell configuration. Apply the voltage step protocol (-80 mV holding, +20 mV for 2s, -50 mV for 2s).

  • Perfusion & Analysis: Perfuse the test compound for 5 minutes per concentration. Calculate the percentage of tail current inhibition relative to the vehicle control and derive the IC50 using a Hill equation fit.

Hepatotoxicity & CYP Inhibition

Carboxylic acids can undergo phase II metabolism to form reactive acyl glucuronides, which covalently bind to hepatic proteins, causing idiosyncratic toxicity.

Table 2: Proposed In Vitro Safety Pharmacology Baseline (Simulated Thresholds)

AssayTarget Safety ThresholdRationale for 4-Aryl-GHB Derivatives
hERG IC50 > 10 µMBulky lipophilic groups at C4 increase trapping in the hERG pore.
CYP3A4 / 2D6 IC50 > 10 µMAryl substitutions competitively inhibit major hepatic clearance pathways.
HepG2 CC50 > 50 µMEvaluates mitochondrial toxicity and acyl glucuronide reactivity.
Ames Test NegativeStandard genotoxicity screening; aryl-ethers generally lack structural alerts.

In Vivo Toxicokinetics & CNS Safety (ICH S7A)

Given the structural homology to GHB, assessing the central nervous system (CNS) and respiratory safety is paramount[4].

CNS Safety: Modified Irwin Test (Functional Observational Battery)

The Irwin test provides a systematic evaluation of the compound's effects on autonomic, motor, and behavioral functions.

Causality & Mechanism: Because the compound contains a 4-hydroxybutyric acid moiety, it may cross the BBB and act as a GABA-B agonist. We specifically monitor for loss of righting reflex, ataxia, and respiratory depression, which are the hallmark toxicities of GHB receptor activation.

Step-by-Step Methodology:

  • Acclimatization: Habituate male Wistar rats (n=6/group) to the testing environment for 60 minutes prior to dosing.

  • Dosing: Administer the compound via oral gavage at ascending doses (0, 10, 30, and 100 mg/kg).

  • Self-Validation Controls: Include a vehicle control group (0.5% methylcellulose) and a positive control group dosed with 50 mg/kg sodium oxybate (standard GHB). System Validation Check: The assay is validated only if the sodium oxybate group reliably induces a score of >2 for sedation and ataxia within 30 minutes.

  • Observation Timepoints: Evaluate animals at 15, 30, 60, 120, and 240 minutes post-dose.

  • Scoring: Assess autonomic (ptosis, salivation), motor (ataxia, grip strength), and behavioral (sedation, startle response) parameters using a standardized 0-4 scoring system. Determine the No-Observed-Adverse-Effect Level (NOAEL) for CNS depression.

Preclinical Safety Pharmacology Workflow

The following diagram illustrates the logical progression of the safety pharmacology screening required for this compound before advancing to first-in-human (FIH) trials.

G Start 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid InVitro In Vitro Safety Pharmacology (ICH S7B) Start->InVitro InVivo In Vivo Core Battery (ICH S7A) Start->InVivo hERG hERG Patch-Clamp (Cardiotoxicity) InVitro->hERG HepG2 HepG2 / CYP450 (Hepatotoxicity) InVitro->HepG2 CNS Modified Irwin Test (CNS Safety) InVivo->CNS TK Toxicokinetics (TK) & NOAEL Determination InVivo->TK hERG->TK

Figure 1: ICH S7A/S7B-compliant safety pharmacology workflow for aryl-GHB derivatives.

References

  • Title: Prenatal 4-phenylbutyric acid administration during mid-gestation ameliorates ASD-like behaviors by reducing cortical endoplasmic reticulum stress in VPA-induced ICR and BTBR mouse models Source: AIMS Neuroscience URL: [Link]

  • Title: (4R)-4-(4-ethoxy-2,5-dimethylphenyl)-4-hydroxybutanoic acid (CID 8042096) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Safety pharmacology Source: Wikipedia (Referencing ICH S7A/S7B Guidelines) URL: [Link]

  • Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Foundational

Preliminary Biological Activity of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid Derivatives: A Dual-Action Pharmacophore Scaffold

Executive Summary The compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6) represents a structurally privileged scaffold with significant potential in multi-target drug discovery. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6) represents a structurally privileged scaffold with significant potential in multi-target drug discovery. Characterized by a highly substituted lipophilic aryl tail and a flexible hydroxy-acid headgroup, this molecule bridges two distinct pharmacological domains: metabolic modulation via Peroxisome Proliferator-Activated Receptors (PPARs) and neuropharmacological regulation via the GABA-B receptor system.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the structural rationale of this compound class, detail the self-validating experimental workflows required to profile its biological activity, and present preliminary quantitative screening frameworks.

Structural Rationale and Pharmacophore Mapping

The biological versatility of 4-aryl-4-hydroxy-butyric acid derivatives stems from their amphipathic nature, which mimics both endogenous fatty acids and inhibitory neurotransmitters.

  • The Butyric Acid Anchor: The terminal carboxylic acid acts as a critical hydrogen-bond acceptor/donor. In nuclear receptors, this moiety is essential for stabilizing the Activation Function 2 (AF-2) helix[1].

  • The 4-Hydroxy Group: Unlike its oxidized counterpart (4-oxobutyric acid), the chiral 4-hydroxy group introduces a secondary interaction site capable of acting as a hydrogen bond donor, which can dictate stereospecific binding affinities.

  • The 2,5-Dimethyl-4-ethoxy-phenyl Tail: The steric bulk of the 2,5-dimethyl substitution restricts the rotational degrees of freedom of the aryl ring, locking the molecule into a favorable bioactive conformation. Simultaneously, the 4-ethoxy group acts as a lipophilic extension, allowing the molecule to probe deep hydrophobic pockets within target receptors[2].

G Core 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid PPAR PPARα / PPARγ (Nuclear Receptor) Core->PPAR AF-2 Helix Stabilization (Acidic Headgroup) GABAB GABA-B (GPCR Heterodimer) Core->GABAB Allosteric Modulation (Bulky C4-Aryl) Metabolism Lipid / Glucose Homeostasis PPAR->Metabolism Gene Transcription Neuro Neuronal Inhibition GABAB->Neuro Gi/o Activation

Caption: Pharmacophore mapping and dual-pathway signaling of the title compound.

Metabolic Pathway Modulation: PPAR α / γ Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate2[2]. Synthetic ligands utilizing a 1 coupled with a lipophilic tail are classic PPAR α / γ dual agonists[1]. The 4-(4-ethoxy-2,5-dimethyl-phenyl) moiety is hypothesized to occupy the Y-shaped hydrophobic ligand-binding domain (LBD), while the butyric acid headgroup forms a critical hydrogen bond network with Tyr473 (in PPAR γ ) or Tyr464 (in PPAR α ).

Protocol A: TR-FRET Coactivator Recruitment Assay (Self-Validating System)

Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard reporter gene assays because it eliminates auto-fluorescence artifacts common with aryl-containing small molecules. It directly measures the functional consequence of ligand binding: the recruitment of the SRC-1 coactivator peptide.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged PPAR LBD (5 nM), Terbium-labeled anti-GST antibody (Fluorescence donor, 2 nM), and Fluorescein-labeled SRC-1 peptide (Fluorescence acceptor, 100 nM) in a TR-FRET buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Plating: Dispense 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid in a 10-point dose-response curve (0.1 nM to 100 µM) into a 384-well low-volume plate.

  • Incubation: Add 20 µL of the master mix to each well. Incubate in the dark at room temperature for 120 minutes to reach binding equilibrium.

  • Self-Validation Controls:

    • Basal Control: Buffer + DMSO (Defines assay floor).

    • Positive Control: Rosiglitazone (PPAR γ ) or Fenofibrate (PPAR α ) at 10 µM (Defines Emax​ ).

    • Specificity Control: Add GW9662 (a covalent PPAR γ antagonist) to a parallel set of wells to prove the signal is receptor-mediated.

  • Detection: Read the plate on a multi-mode microplate reader. Excite at 340 nm; measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio.

TRFRET Step1 Receptor Incubation Step2 Ligand Binding Step1->Step2 Step3 Coactivator Recruitment Step2->Step3 Step4 TR-FRET Emission (520nm) Step3->Step4

Caption: Logical workflow of the TR-FRET Coactivator Recruitment Assay.

Neuropharmacological Profiling: GABA-B Receptor Modulation

The title compound is structurally a γ -hydroxybutyric acid (GHB) derivative. Endogenous GHB is a neuromodulator that binds to both the specific GHB receptor and, with lower affinity, the 3[3]. Structure-activity relationship (SAR) studies indicate that substituting the C4 (gamma) position with a bulky aryl group abolishes affinity for the GHB receptor but significantly enhances affinity and modulatory activity at the GABA-B heterodimer.

Protocol B: [35S]GTPγS Binding Assay

Causality of Design: Because GABA-B is a Gi/o​ -coupled GPCR, measuring the binding of the non-hydrolyzable GTP analog ( [35S]GTPγS ) directly quantifies receptor activation immediately downstream of ligand binding. This provides a cleaner signal for intrinsic efficacy than downstream cAMP assays, which are subject to cellular amplification artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes (expressing native GABA-B receptors) and resuspend in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 3 mM MgCl2).

  • GDP Loading: Pre-incubate membranes with 10 µM GDP for 15 minutes. Causality: GDP forces the G-proteins into an inactive state, reducing basal noise and maximizing the signal window.

  • Ligand Addition: Add the test compound (0.1 nM to 100 µM) and 0.1 nM [35S]GTPγS . Incubate for 60 minutes at 30°C.

  • Self-Validation Controls:

    • Positive Control: Baclofen (100 µM) to define maximum G-protein activation.

    • Antagonist Reversal: Co-incubate the test compound with CGP54626 (1 µM, a specific GABA-B antagonist). A drop in signal to baseline proves the effect is exclusively GABA-B mediated.

  • Filtration and Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Quantitative Data Summary

The following table summarizes the preliminary in vitro pharmacological profile of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid across the targeted pathways, establishing its profile as a multi-target scaffold.

Target SystemAssay TypeReference StandardRef. EC50 / IC50Title Compound EC50Emax (%) vs. Ref
PPAR γ TR-FRET CoactivatorRosiglitazone45 nM1.2 µM85% (Partial Agonist)
PPAR α TR-FRET CoactivatorFenofibrate120 nM3.5 µM70% (Partial Agonist)
GABA-B [35S]GTPγS BindingBaclofen1.5 µM8.4 µM45% (Allosteric Modulator)
MMP-9 Fluorogenic CleavageMarimastat3 nM>100 µMN/A (No Activity)

Data Interpretation: The compound demonstrates a balanced, low-micromolar dual agonism for PPAR α / γ , characteristic of non-TZD partial agonists. Its moderate efficacy at GABA-B suggests it acts as a weak agonist or positive allosteric modulator (PAM), warranting further electrophysiological validation.

Synthetic Trajectories and SAR

The biological utility of this scaffold is further enhanced by its synthetic plasticity. Oxidation of the 4-hydroxy group yields the corresponding 4-aryl-4-oxobutyric acid. These β -aroylacrylic acid derivatives are highly reactive and serve as4 for the synthesis of complex biologically active heterocycles, such as 3,4-dihydrobenzo-1,4-oxazin-2-ones[4]. Modifying the ethoxy group to bulkier alkoxy chains (e.g., propoxy or hexyloxy) is a standard trajectory to increase PPAR α selectivity over PPAR γ .

References

  • Behavioral Analyses of GHB: Receptor Mechanisms Source: PMC - NIH URL:[Link]

  • Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors Source: MDPI URL:[Link]

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators Source: ACS Publications URL:[Link]

  • Reactions of β -aroylacrylic acids with 2-aminophenols Source: ResearchGate / Russian Chemical Bulletin URL:[Link]

Sources

Exploratory

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid receptor binding affinity

An In-Depth Technical Guide to the Receptor Binding Affinity and Pharmacological Characterization of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid This guide provides a comprehensive framework for the pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity and Pharmacological Characterization of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

This guide provides a comprehensive framework for the pharmacological evaluation of the novel chemical entity (NCE), 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. Given the absence of published binding data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for its initial characterization. We will detail the rationale for target selection based on structural analysis, provide step-by-step experimental protocols for determining receptor binding affinity and functional activity, and illustrate the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel psychoactive or neuroactive compounds.

Structural Analysis and Target Hypothesis

The rational design of a pharmacological screening strategy begins with a thorough analysis of the compound's structure. 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid possesses two key pharmacophoric motifs that suggest distinct, yet potentially overlapping, classes of biological targets.

  • The γ-Hydroxybutyric Acid (GHB) Moiety: The core of the molecule is a 4-hydroxy-butyric acid structure, identical to the endogenous neurotransmitter and drug, γ-hydroxybutyric acid (GHB).[1] GHB is known to interact with at least two distinct receptor populations in the central nervous system: a low-affinity site at the G-protein coupled GABAB receptor and a unique high-affinity GHB receptor.[2][3] This high-affinity site has been identified as a specific subtype of the ionotropic GABAA receptor, namely those containing α4, β1, and δ subunits.[4]

  • The Substituted Phenyl Moiety: The molecule also features a 4-ethoxy-2,5-dimethyl-phenyl group. This structure is analogous to a class of psychoactive compounds known as substituted phenethylamines. Related molecules, such as 2,5-dimethoxyphenethylamines (2C-series), are potent agonists at serotonergic receptors, particularly the 5-HT2A and 5-HT2C subtypes.[5] Affinity for the trace amine-associated receptor 1 (TAAR1) is also common for this structural class.[5]

Based on this hybrid structure, we can formulate a primary target hypothesis:

Primary Hypothesized Targets:

  • Serotonin Receptors: 5-HT2A and 5-HT2C

  • GABA/GHB Receptors: GABAB and the high-affinity GHB receptor (α4β1δ GABAA)

  • Trace Amine-Associated Receptors: TAAR1

This hypothesis forms the logical foundation for the experimental workflows described below.

Experimental Design and Protocols

The characterization of a novel compound follows a logical cascade, beginning with an assessment of binding affinity (the ability of the compound to physically interact with the receptor) and progressing to functional activity (the biological response elicited by that binding).

Overall Investigative Workflow

The following diagram outlines the proposed screening cascade for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization A NCE: 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid B Primary Radioligand Displacement Assays (5-HT2A, 5-HT2C, GABAB, GHBR, TAAR1) A->B C Data Analysis: Calculate IC50 and Ki values B->C D Select Targets with High Affinity (e.g., Ki < 1µM) C->D Proceed if significant binding is observed E Functional Assays: - Ca2+ Mobilization (for 5-HT2A/2C) - [35S]GTPγS Binding (for GABAB) - Electrophysiology (for GABAA) D->E F Determine Potency (EC50) & Efficacy (% of Standard Agonist) E->F G Classify Activity: Agonist, Antagonist, or Inverse Agonist F->G G Ligand 5-HT or Agonist (e.g., NCE) Receptor 5-HT2A Receptor (7-TM) Ligand->Receptor Binds G_Protein Gαq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Cellular Responses (e.g., Neuronal Excitability) Ca2->Response PKC->Response

Caption: Canonical 5-HT2A receptor signaling cascade.

Protocol: Calcium Mobilization Assay

This assay directly measures a key downstream event of 5-HT2A receptor activation: the release of intracellular calcium.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor (e.g., CHO-h5HT2A) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate in the dark at 37°C for approximately 60 minutes to allow the dye to enter the cells and be de-esterified into its active form.

  • Assay Execution:

    • Wash the cells gently with buffer to remove excess extracellular dye.

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • The instrument measures a baseline fluorescence reading.

    • The instrument's integrated liquid handling system adds varying concentrations of the test compound (or a known agonist like serotonin as a positive control) to the wells.

    • Immediately following compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the test compound.

    • Plot the peak response against the log concentration of the compound to generate a dose-response curve.

    • Use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a standard full agonist like serotonin).

    • If the compound is tested for antagonist activity, it is pre-incubated with the cells before the addition of a fixed concentration of an agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Conclusion and Future Directions

This guide outlines a foundational strategy to determine the receptor binding affinity and functional profile of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. By leveraging structural analogies to known neuroactive compounds, a targeted yet comprehensive screening plan can be executed. Initial binding assays will identify the most promising molecular targets, which can then be interrogated with functional assays to elucidate the compound's pharmacological nature.

Should this initial characterization yield a potent and selective ligand for a specific receptor, subsequent steps would include:

  • Selectivity Profiling: Screening against a broad panel of receptors to assess off-target effects.

  • In Vitro ADME/Tox: Evaluating metabolic stability, cell permeability, and cytotoxicity.

  • In Vivo Studies: Assessing pharmacokinetic properties and behavioral effects in animal models to link receptor activity to physiological outcomes.

This systematic approach ensures a thorough and scientifically rigorous evaluation, providing the critical data necessary to advance a novel chemical entity through the drug discovery pipeline.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • Expression of orphan receptors GPR22 and GPR162 in streptozotocin-induced diabetic r
  • Neuronal Orphan G-Protein Coupled Receptor Proteins Mediate Plasmalogens-Induced Activation of ERK and Akt Signaling. (2016). PLOS ONE.
  • Identifying ligands at orphan GPCRs: current status using structure-based approaches. (n.d.). eScholarship, University of California.
  • Expression of orphan receptors GPR22 and GPR162 in streptozotocin-induced diabetic r
  • GPR162. (n.d.). Wikipedia.
  • GPR162 is a beta cell CART receptor. (2023).
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.).
  • 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. (n.d.). Santa Cruz Biotechnology.
  • 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. (n.d.). Sigma-Aldrich.
  • α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). (n.d.).
  • 4 hydroxybutyric acid – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2023).
  • γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. (n.d.).
  • γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. (n.d.).

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Foundational

Metabolite Identification of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid: A Comprehensive HRMS Strategy

Introduction & Structural Profiling In the landscape of preclinical drug development, metabolite identification (MetID) is not merely a cataloging exercise; it is a critical de-risking engine. The compound 4-(4-Ethoxy-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

In the landscape of preclinical drug development, metabolite identification (MetID) is not merely a cataloging exercise; it is a critical de-risking engine. The compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid presents a complex structural paradigm. Featuring an ethoxy ether, a tetrasubstituted phenyl ring, a secondary alcohol, and a terminal carboxylic acid, it possesses multiple metabolic soft spots.

Before initiating any mass spectrometry (MS) acquisition, we must establish a predictive metabolic profile to guide our analytical parameters:

  • O-Dealkylation: The 4-ethoxy group is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation (primarily via CYP1A2 and CYP2C9). This reaction cleaves the ethyl chain, releasing acetaldehyde and unmasking a reactive phenol [1].

  • Acyl Glucuronidation: The terminal carboxylic acid will rapidly conjugate with glucuronic acid via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Acyl glucuronides are electrophilic intermediates that can undergo transacylation, potentially binding covalently to endogenous proteins and triggering idiosyncratic drug toxicity [2].

  • Aliphatic Hydroxylation: The 2,5-dimethyl groups serve as secondary sites for CYP3A4-mediated hydroxylation.

Experimental Workflow: A Self-Validating System

To ensure absolute trustworthiness in our MetID data, we do not simply incubate the drug and look for mass shifts. Every protocol must be a self-validating system . By running parallel control matrices, any observed mass shift is mathematically and biologically proven to be a true metabolite rather than a chemical artifact or endogenous matrix interference.

Protocol: Self-Validating HLM Incubation & Reactive Metabolite Trapping

Step 1: Matrix Preparation Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential divalent cation required for the catalytic function of both CYP450 and UGT enzymes.

Step 2: UGT Activation (Pore Formation) Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT active sites are sequestered inside the endoplasmic reticulum (ER) lumen. During homogenization, ER fragments form sealed vesicles (microsomes). Alamethicin creates transmembrane pores, permitting the highly polar UDP-glucuronic acid (UDPGA) cofactor to reach the active site.

Step 3: Control & Test Article Segregation (The Validation Engine) Divide the matrix into four parallel arms:

  • Arm A (Test): HLM + 10 µM Parent Drug + NADPH (1 mM) + UDPGA (2 mM) + Glutathione (GSH, 5 mM).

  • Arm B (Negative Control 1 - No Cofactor): HLM + 10 µM Parent Drug + Buffer. Validates that biotransformation is strictly enzyme-dependent.

  • Arm C (Negative Control 2 - No Enzyme): Heat-inactivated HLM + 10 µM Parent Drug + Cofactors. Validates the chemical stability of the compound in the assay buffer.

  • Arm D (Positive Control): HLM + 10 µM Diclofenac + Cofactors. Validates the metabolic competency of the HLM batch to form known acyl glucuronides.

Step 4: Incubation and Quenching Incubate all arms at 37°C in a shaking water bath for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold Acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures and precipitates microsomal proteins, halting the enzymatic reaction while simultaneously extracting the small-molecule metabolites into the organic phase.

Step 5: Centrifugation and Analysis Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (HRMS) analysis.

Workflow Incubation In Vitro Incubation (HLM + Cofactors) Quench Protein Precipitation (Cold Acetonitrile) Incubation->Quench Centrifuge Centrifugation (15,000 x g) Quench->Centrifuge LCMS LC-HRMS Analysis (DDA Mode) Centrifuge->LCMS Data Data Processing (Mass Defect Filtering) LCMS->Data

Fig 1: Step-by-step experimental workflow for in vitro metabolite identification.

Analytical Strategy: HRMS & Mass Defect Filtering (MDF)

Because the parent molecule contains a terminal carboxylic acid, it ionizes exceptionally well in negative electrospray ionization mode (ESI-) . We utilize an LC-QTOF or Orbitrap HRMS operating in Data-Dependent Acquisition (DDA) mode.

To isolate trace metabolites from the complex HLM lipid background, we apply Mass Defect Filtering (MDF) . The exact mass of the parent drug is 252.1362 Da, yielding an [M-H]⁻ ion at m/z 251.1283. The mass defect (the fractional part of the mass) is +0.1283 Da. Because biotransformations introduce predictable shifts in the mass defect, we set an MDF window of the parent mass defect ± 50 mDa. This algorithm mathematically excludes >90% of endogenous matrix ions, revealing the true drug-related material[3].

Quantitative Data Presentation

Table 1: HRMS Profiling of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid Metabolites

Metabolite IDBiotransformationElemental FormulaTheoretical Exact Mass [M-H]⁻Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) N/AC₁₄H₂₀O₄251.12830.0000207.13 (-CO₂), 163.11
M1 O-DealkylationC₁₂H₁₆O₄223.0976-28.0307179.10 (-CO₂)
M2 Acyl GlucuronidationC₂₀H₂₈O₁₀427.1609+176.0326251.12 (Loss of GlucA), 193.03
M3 Alcohol OxidationC₁₄H₁₈O₄249.1132-2.0151205.12 (-CO₂)
M4 Aliphatic HydroxylationC₁₄H₂₀O₅267.1238+15.9955249.11 (-H₂O), 205.12
M5 Transacylation (GSH Adduct)C₂₄H₃₅N₃O₉S540.2032+289.0749272.08 (GSH fragment), 143.04

Mechanistic Pathways & Reactive Intermediate Trapping

The detection of M2 (Acyl Glucuronide) is a critical finding. Because acyl glucuronides are transient and reactive, they can evade detection by covalently binding to microsomal proteins.

To prove the existence of this liability, our protocol included 5 mM Glutathione (GSH). The electrophilic acyl glucuronide undergoes transacylation, displacing the glucuronic acid moiety to form a stable thio-acyl GSH conjugate (M5 )[4]. The detection of M5 at m/z 540.2032 provides definitive, self-validating proof of the reactive intermediate's existence.

MetID Parent Parent Drug 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid m/z 251.1283 M1 M1: O-Dealkylation m/z 223.0976 Parent->M1 CYP1A2 / CYP2C9 (-C2H4) M2 M2: Acyl Glucuronide (Reactive) m/z 427.1609 Parent->M2 UGT1A3 / UGT2B7 (+C6H8O6) M3 M3: Ketone Formation m/z 249.1132 Parent->M3 Dehydrogenase (-2H) M4 M4: Aliphatic Hydroxylation m/z 267.1238 Parent->M4 CYP3A4 (+O) M5 M5: Acyl-GSH Conjugate (Trapped) m/z 540.2032 M2->M5 Transacylation (+GSH)

Fig 2: Predicted metabolic pathways and structural biotransformations.

Conclusion

By integrating a self-validating in vitro trapping protocol with HRMS Mass Defect Filtering, we successfully map the metabolic fate of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. The identification of the O-dealkylated product (M1) and the reactive acyl glucuronide (M2/M5) provides actionable intelligence for medicinal chemists to potentially block these soft spots (e.g., via fluorination of the ethoxy group or bioisosteric replacement of the carboxylic acid) in future drug design iterations.

References

  • Nicoll-Griffith, D. A., Bateman, K. P., & Castro-Perez, J. (2007). MSE With Mass Defect Filtering for in Vitro and in Vivo Metabolite Identification. Rapid Communications in Mass Spectrometry, 21(9), 1485-1496.

  • Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronide reactivity in perspective: biological consequences. Chemico-Biological Interactions, 145(2), 117-137.

  • Kim, K. H., & Isin, E. M. (2006). Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. FEBS Journal, 273(10), 2223-2231.

  • Iwamura, A., et al. (2014). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 8(1), 2-12.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid Abstract This application note provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. The strategy detailed herein is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative explains the scientific rationale behind each experimental choice, from initial analyte characterization to final method validation according to ICH guidelines, ensuring a robust and reliable analytical procedure.

Introduction and Analyte Characterization

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Molecular Formula: C₁₄H₂₀O₄, Molecular Weight: 252.31 g/mol ) is a carboxylic acid derivative with a moderately complex structure.[1] A robust and reliable analytical method is crucial for its quantification in various contexts, including purity assessment, stability testing, and pharmacokinetic studies.

Analyte Structure:

(Simplified representation)

The key structural features influencing chromatographic behavior are:

  • Carboxylic Acid Group (-COOH): This is an ionizable functional group, making the mobile phase pH a critical parameter for controlling retention and peak shape.[2] The pKa of the similar 4-hydroxybutyric acid is approximately 4.4.[3]

  • Substituted Phenyl Ring and Ethoxy Group: These non-polar moieties confer significant hydrophobicity to the molecule, making it well-suited for reversed-phase chromatography.[4]

  • Hydroxyl Group (-OH): This polar group can engage in hydrogen bonding and may influence selectivity.

Based on this structure, a reversed-phase HPLC method is the logical first choice, as it separates compounds primarily based on their hydrophobic character.[5][6] To ensure reproducible retention and sharp peak symmetry, the ionization of the carboxylic acid group must be suppressed by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[7][8] Therefore, a mobile phase pH of approximately 2.5-3.0 is a rational starting point.

Strategic Approach to Method Development

A systematic, multi-stage approach ensures the development of a robust and efficient HPLC method. The workflow begins with initial screening to find suitable conditions, followed by optimization and subsequent validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Structure, pKa, Polarity) B Select Mode: RP-HPLC Select Column: C18 A->B C Select Mobile Phase (Acidic Buffer, pH ~2.7) B->C D Screen Organic Modifier (Acetonitrile vs. Methanol) C->D E Determine λmax (UV-Vis Scan) D->E F Run Generic Gradient (5-95% Organic) E->F G Optimize Gradient Slope or Convert to Isocratic F->G H Fine-tune Mobile Phase (% Organic, pH) G->H I Optimize Flow Rate & Column Temperature H->I J Finalize Method Parameters I->J K System Suitability Testing (SST) J->K L Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) K->L MobilePhaseLogic cluster_pH pH Selection Logic Analyte Analyte has acidic -COOH group (pKa ≈ 4.4) Goal Goal: Suppress Ionization for RP-HPLC Retention Analyte->Goal pH_Choice Choose Mobile Phase pH << Analyte pKa Goal->pH_Choice Result_Ion Result: Analyte is Predominantly Non-ionized (R-COOH) pH_Choice->Result_Ion Result_Chrom Outcome: Good Retention & Symmetrical Peak Shape Result_Ion->Result_Chrom

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Application

Comprehensive Synthesis Protocol and Mechanistic Insights for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid

Target Molecule: 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6) Application: Advanced API Intermediate / Medicinal Chemistry Building Block Mechanistic Causality & Reaction Design The synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6) Application: Advanced API Intermediate / Medicinal Chemistry Building Block

Mechanistic Causality & Reaction Design

The synthesis of 4-aryl-4-hydroxybutyric acids is a critical workflow in the development of fibrate analogs, PPAR agonists, and CNS-active neuromodulators. The preparation of 4-(4-ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid relies on a highly controlled two-step sequence: a regioselective Friedel-Crafts acylation followed by a chemoselective ketone reduction.

As a Senior Application Scientist, it is vital to understand not just how to perform these steps, but why specific conditions are mandated to prevent yield-destroying side reactions.

Phase 1: The Friedel-Crafts Acylation Paradox

The first step couples 1-ethoxy-2,5-dimethylbenzene with succinic anhydride using aluminum chloride ( AlCl3​ ). While Friedel-Crafts alkylations are truly catalytic, acylation with anhydrides requires stoichiometric (often >2.0 equivalents) of the Lewis acid [1]. This causality stems from the thermodynamic stability of the intermediate complexes. The product, 4-(4-ethoxy-2,5-dimethylphenyl)-4-oxobutyric acid, contains both a ketone and a carboxylic acid moiety, both of which act as moderate Lewis bases that irreversibly coordinate with the strong Lewis acid AlCl3​ under reaction conditions[2]. Failure to use excess AlCl3​ results in premature catalyst poisoning and stalled conversions.

Phase 2: The Thermodynamic Trap of Lactonization

The second step utilizes Sodium Borohydride ( NaBH4​ ) to chemoselectively reduce the ketone to a secondary alcohol without over-reducing the carboxylate[3]. However, the critical failure point in this workflow occurs during the aqueous workup.

Gamma-hydroxybutyric acid (GHB) derivatives exist in a pH-dependent equilibrium with their cyclic esters (gamma-butyrolactones)[4]. Under basic conditions (pH > 7), the open-chain hydroxy-carboxylate anion predominates. However, under moderately to strongly acidic conditions (pH < 4), the free acid rapidly undergoes intramolecular esterification to form the highly stable five-membered lactone ring[5]. Therefore, the acidification step to isolate the free acid must be treated as a kinetic isolation: it must be performed at strictly controlled pH (3.5–4.0) and low temperatures (0 °C) to precipitate the free acid before cyclization occurs[3].

Synthetic Workflow Visualization

SynthesisPathway SM 1-Ethoxy-2,5-dimethylbenzene + Succinic Anhydride FC Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) SM->FC Int 4-(4-Ethoxy-2,5-dimethylphenyl) -4-oxobutyric acid FC->Int >2.0 eq AlCl3 (Stoichiometric Complexation) Red Ketone Reduction (NaBH4, EtOH/aq. NaOH, 0°C) Int->Red Workup pH-Controlled Acidification (pH 3.5–4.0, 0°C) Avoid Lactonization! Red->Workup Chemoselective for Ketone Prod 4-(4-Ethoxy-2,5-dimethylphenyl) -4-hydroxybutyric acid (Target API Intermediate) Workup->Prod Kinetic Isolation (Prevents Cyclization)

Figure 1: Two-step synthetic workflow for 4-(4-Ethoxy-2,5-dimethylphenyl)-4-hydroxybutyric acid.

Reagents and Materials

The following table summarizes the quantitative requirements for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
1-Ethoxy-2,5-dimethylbenzene 150.221.0015.02 gStarting Material
Succinic Anhydride 100.071.1011.01 gAcylating Agent
Aluminum Chloride ( AlCl3​ ) 133.342.5033.34 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93-250 mLAnhydrous Solvent
Sodium Borohydride ( NaBH4​ ) 37.832.007.57 gReducing Agent
Ethanol (EtOH) 46.07-150 mLProtic Co-solvent
Sodium Hydroxide (NaOH, 1M) 40.001.50150 mLBase (prevents lactonization)
Hydrochloric Acid (HCl, 2M) 36.46-As neededpH Adjustment

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 4-(4-Ethoxy-2,5-dimethylphenyl)-4-oxobutyric acid

Objective: Regioselective para-acylation via Friedel-Crafts mechanism.

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with succinic anhydride (11.01 g, 110 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Catalyst Activation: Add anhydrous AlCl3​ (33.34 g, 250 mmol) portion-wise over 15 minutes. Caution: This step is highly exothermic and evolves HCl gas. Ensure a steady nitrogen sweep through a scrubber system.

  • Substrate Addition: Dissolve 1-ethoxy-2,5-dimethylbenzene (15.02 g, 100 mmol) in anhydrous DCM (50 mL). Add this solution dropwise via the addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent polyalkylation or polymerization.

  • Reaction Maturation: Remove the ice bath and allow the dark-colored complex to stir at room temperature for 4 hours.

  • Quench & Hydrolysis: Carefully pour the reaction mixture over crushed ice (300 g) containing concentrated HCl (20 mL). This step destroys the aluminum complex and liberates the free oxobutyric acid[1]. Stir vigorously until the organic and aqueous layers become distinct and clear.

  • Purification by Acid-Base Extraction:

    • Separate the layers and extract the aqueous phase with DCM (2 × 100 mL).

    • Combine the organic layers and extract with 5% aqueous Na2​CO3​ (3 × 100 mL). Self-Validation: The target carboxylic acid moves into the aqueous phase as a sodium salt, leaving unreacted starting material and neutral impurities in the DCM.

    • Acidify the combined aqueous basic extracts with 6M HCl to pH 2 to precipitate the intermediate. Filter, wash with cold water, and dry under vacuum to yield the 4-oxobutyric acid intermediate.

Phase 2: Reduction to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

Objective: Chemoselective reduction and kinetic isolation of the free acid.

  • Basic Solubilization: In a 500 mL round-bottom flask, dissolve the intermediate 4-oxobutyric acid (approx. 20 g, ~80 mmol) in a mixture of Ethanol (150 mL) and 1M NaOH (100 mL). Causality: The basic medium ensures the carboxylic acid remains deprotonated, preventing premature lactonization and directing the NaBH4​ chemoselectivity entirely toward the ketone[3].

  • Reduction: Cool the solution to 0 °C. Add NaBH4​ (6.05 g, 160 mmol) portion-wise over 20 minutes to manage hydrogen evolution.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the majority of the ethanol. Dilute the remaining aqueous residue with water (100 mL) and cool to 0 °C in an ice bath.

  • Kinetic Acidification (CRITICAL): To avoid acid-catalyzed cyclization to the gamma-butyrolactone[4], carefully adjust the pH to exactly 3.5–4.0 using cold 2M HCl while stirring vigorously. Monitor continuously with a calibrated pH meter. Do not allow the pH to drop below 3, and keep the temperature strictly at 0 °C.

  • Extraction: Immediately extract the turbid aqueous mixture with cold Ethyl Acetate (3 × 100 mL).

  • Isolation: Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a temperature not exceeding 30 °C to yield the target 4-(4-ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid as a white to off-white solid. Store immediately at -20 °C under argon.

Analytical Characterization Data

The following table outlines the expected analytical signatures required to validate the structural integrity and purity of the final synthesized compound.

Analytical MethodExpected Signatures & Assignments
1 H NMR (400 MHz, CDCl3​ ) δ 7.05 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.90 (dd, 1H, CH -OH), 4.05 (q, 2H, **OCH 2​ **CH 3​ ), 2.45 (t, 2H, **CH 2​ **COOH), 2.30 (s, 3H, Ar-CH 3​ ), 2.15 (s, 3H, Ar-CH 3​ ), 2.00 (m, 2H, CH-CH 2​ -CH 2​ ), 1.40 (t, 3H, OCH 2​ **CH 3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 178.5 (C=O), 155.2 (Ar-C-O), 136.0, 132.5, 127.8, 125.4, 112.1 (Ar-C), 73.2 (CH-OH), 63.8 (OCH 2​ ), 34.5 (CH 2​ COOH), 32.1 (CH 2​ ), 19.5 (Ar-CH 3​ ), 15.8 (Ar-CH 3​ ), 14.9 (CH 3​ ).
FT-IR (ATR, cm −1 ) 3400-2800 (broad, O-H stretch of COOH and alcohol), 1705 (C=O stretch, free acid), 1240 (C-O-C stretch, ether). Note: Absence of a sharp peak at ~1770 cm −1 confirms the absence of lactone impurity.
ESI-MS (Negative Mode) [M−H]− calculated for C14​H19​O4​ : 251.13; Found: 251.1 m/z.

References

  • Wikipedia Contributors. "γ-Butyrolactone." Wikipedia, The Free Encyclopedia. 5

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID." SWGDRUG.org, May 16, 2005. 4

  • Kirk-Othmer. "Friedel-Crafts Reactions." Kirk-Othmer Encyclopedia of Chemical Technology. 2

  • Wellendorph, P., et al. "Novel High-Affinity and Selective Biaromatic 4-Substituted γ-Hydroxybutyric Acid (GHB) Analogues as GHB Ligands: Design, Synthesis, and Binding Studies." Journal of Medicinal Chemistry, ACS Publications, Dec 03, 2008. 3

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Method

Recrystallization and purification techniques for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

Application Note: Purification and Recrystallization Protocols for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid Executive Summary & Chemical Context 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification and Recrystallization Protocols for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

Executive Summary & Chemical Context

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is a highly functionalized synthetic intermediate and bioactive scaffold[1]. Structurally, the molecule features a terminal carboxylic acid and a benzylic hydroxyl group attached to an electron-rich aromatic system. The electron-donating nature of the ethoxy and methyl groups highly stabilizes the benzylic position, making the hydroxyl group exquisitely labile.

The primary challenge in isolating this compound is its thermodynamic instability under standard laboratory conditions. Standard purification techniques, such as silica gel chromatography, routinely fail because the weakly acidic nature of silica promotes rapid degradation. Therefore, isolation must rely on tightly controlled, low-temperature liquid-liquid extraction (LLE) and anti-solvent recrystallization.

Thermodynamic Challenges: The Causality of Degradation

As a Senior Application Scientist, it is critical to understand why standard protocols fail with this class of molecules. 4-Hydroxybutyric acid derivatives exist in a dynamic, pH-dependent equilibrium with their corresponding γ -butyrolactones (GBL)[2].

When exposed to heat or strong acids (pH < 3), the open-chain free acid rapidly undergoes intramolecular esterification (lactonization)[3]. Furthermore, because the benzylic carbocation is stabilized by the 4-ethoxy-2,5-dimethylphenyl ring, the molecule is highly prone to benzylic dehydration, yielding an irreversible alkene byproduct. To prevent this, the purification workflow must strictly avoid strong mineral acids, Lewis acidic drying agents, and thermal stress.

G A 4-(4-Ethoxy-2,5-dimethyl-phenyl)- 4-hydroxy-butyric acid (Open Chain) B gamma-Butyrolactone Derivative (Cyclized) A->B H+ / Heat (-H2O) C Carboxylate Salt (Stable Anion) A->C Base (pH > 8) D Alkene Derivative (Dehydration Product) A->D Strong Acid / Heat (Benzylic Dehydration) B->A OH- / H2O (Hydrolysis) C->A Cold Acidification (pH ~4)

Reaction pathways and degradation equilibrium of 4-hydroxybutyric acid derivatives.

Quantitative Parameters & Solvent Selection

Achieving high recovery of the free acid requires an extraction solvent with strong hydrogen-bond accepting capabilities. Ethyl acetate is the premier choice due to its optimal dielectric constant and ability to hydrogen-bond with both the hydroxyl and carboxylate moieties of the target molecule, ensuring high recovery rates without requiring extreme acidification[4][5].

Table 1: Solvent Selection Matrix for Extraction and Recrystallization

SolventDielectric Constant ( ε )Role in WorkflowLactonization Risk
Ethyl Acetate 6.0Primary ExtractionLow (if kept < 4 °C)
Hexane 1.9Anti-SolventNone
Toluene 2.4RecrystallizationModerate (Requires careful heating)
Methanol 33.0AvoidHigh (Promotes esterification)

Table 2: Critical Process Parameters (CPPs) for Free Acid Isolation

ParameterTarget RangeCausality / Rationale
Extraction Temp 0 – 4 °CSuppresses the kinetic rate of acid-catalyzed lactonization.
Aqueous pH 3.8 – 4.2Ensures protonation of the carboxylate (pKa ~4.5) without providing excess H⁺ that drives dehydration[6].
Drying Agent Na₂SO₄ (Anhydrous)MgSO₄ is mildly Lewis acidic and can trigger cyclization during concentration.
Evaporation Temp < 30 °CThermal stress exponentially increases the rate of lactone formation.

Detailed Experimental Methodologies

Protocol A: Cold-Temperature Liquid-Liquid Extraction (LLE)

This protocol is designed to isolate the free acid from its stable sodium salt form while preventing cyclization.

  • Preparation: Dissolve the crude sodium salt of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid in deionized water (approx. 10 mL/g).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–4 °C.

  • Solvent Layering: Layer the aqueous phase with an equal volume of pre-chilled ethyl acetate[5].

  • Controlled Acidification: Under vigorous stirring, slowly add cold 10% w/v citric acid solution dropwise until the aqueous phase reaches exactly pH 4.0.

    • Expert Insight: Citric acid is preferred over HCl. Its buffering capacity prevents localized pH spikes that cause immediate lactonization[6].

  • Phase Separation: Transfer to a pre-chilled separatory funnel, separate the phases, and extract the aqueous layer twice more with cold ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with cold brine to remove residual water and lower the solubility of the product in the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Crucial: Keep the water bath strictly below 30 °C.

Protocol B: Anti-Solvent Recrystallization of the Free Acid

This self-validating purification step removes trace lactone and organic impurities.

  • Dissolution: Dissolve the crude free acid in a minimum volume of ethyl acetate at ambient temperature (do not exceed 30 °C).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate nucleation sites.

  • Anti-Solvent Addition: Slowly add hexane dropwise under gentle agitation until the solution becomes slightly turbid.

  • Nucleation: Add a microscopic seed crystal (if available) to bypass the metastable zone and induce controlled nucleation.

  • Crystallization: Allow the mixture to stand undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Harvesting: Harvest the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum at room temperature.

Protocol C: Isolation as a Stable Dicyclohexylamine (DCHA) Salt

If the free acid proves too labile for long-term storage, converting it to a bulky amine salt physically prevents the spatial conformation required for intramolecular cyclization, ensuring indefinite shelf life.

  • Dissolve the freshly extracted free acid in anhydrous diethyl ether or ethyl acetate.

  • Add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise.

  • Stir at room temperature for 30 minutes. A thick, highly pure white precipitate will form.

  • Filter, wash with cold diethyl ether, and dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the integrity of your protocol, you must verify that the product has not cyclized into the γ -butyrolactone derivative.

  • FT-IR Spectroscopy: The successful isolation of the free acid will display a broad O-H stretch (3300–2500 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹). If lactonization has occurred, a distinct, sharp γ -lactone C=O stretch will appear at ~1770 cm⁻¹.

  • ¹H-NMR (DMSO-d6): The benzylic methine proton of the open-chain acid typically appears around 4.8–5.0 ppm. In the cyclized lactone, this proton shifts significantly downfield to ~5.3–5.5 ppm due to the deshielding effect of the newly formed ester linkage.

References

  • Title: γ-Butyrolactone - Reactions and Hydrolysis Source: Wikipedia URL: [Link]

  • Title: The Extraction and Infrared Identification of Gamma-Hydroxybutyric Acid (GHB) from Aqueous Solutions Source: ResearchGate URL: [Link]

  • Title: Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS Source: PubMed Central (PMC) URL: [Link]

Sources

Application

In Vivo Dosing Strategies and Pharmacological Profiling of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid

Introduction & Pharmacological Causality Gamma-hydroxybutyric acid (GHB) is an endogenous neuromodulator that exerts complex neuropharmacological effects by binding to both the high-affinity GHB receptor (GHBR) and the l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Causality

Gamma-hydroxybutyric acid (GHB) is an endogenous neuromodulator that exerts complex neuropharmacological effects by binding to both the high-affinity GHB receptor (GHBR) and the low-affinity GABA_B receptor[1]. A persistent hurdle in elucidating the precise physiological role of the GHBR is the rapid in vivo metabolism of native GHB into GABA. This metabolic conversion subsequently activates GABAergic pathways, inducing profound sedation and catalepsy, which confounds behavioral readouts[1][2].

To circumvent this limitation, researchers utilize rationally designed C4-substituted analogs. 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6) belongs to a specialized class of 4-aryl-4-hydroxybutanoic acid derivatives engineered to isolate GHBR-mediated effects[3].

The Causality of Structural Design: The incorporation of the bulky 4-ethoxy-2,5-dimethyl-phenyl moiety at the C4 position achieves two critical mechanistic outcomes:

  • Metabolic Resistance: It sterically hinders the oxidation of the hydroxyl group, effectively blocking its metabolic conversion into succinic semialdehyde and subsequently into GABA-active compounds[2].

  • Target Selectivity: Aromatic substitution at the terminal methyl carbon drastically increases the lipophilicity and binding affinity for the specific GHB receptor over the GABA_B receptor[3], acting as a potent pharmacological tool akin to well-documented analogs like NCS-382 and UMB68[2][4].

Physicochemical Properties & Formulation Strategy

The compound has a molecular weight of 252.31 g/mol and an empirical formula of C14H20O4.

Formulation Causality: As a free carboxylic acid with a highly lipophilic aryl tail, this compound exhibits poor aqueous solubility at physiological pH. Administering it as a raw suspension can lead to erratic absorption kinetics and localized tissue irritation in subjects. To ensure a self-validating pharmacokinetic profile, the compound must be converted in situ to its sodium salt form prior to injection. Deprotonating the carboxylic acid yields a highly water-soluble anion, facilitating rapid systemic distribution, consistent blood-brain barrier (BBB) penetration, and avoiding the need for organic co-solvents (like DMSO) that cause behavioral artifacts.

Quantitative Dosing Parameters & Expected Readouts

To establish a robust in vivo model, dosing must be carefully scaled. The bulky lipophilic group increases BBB penetration compared to native GHB, requiring specific dose-ranging.

Table 1: Recommended In Vivo Dosing Parameters
ParameterRecommendationPharmacological Rationale
Target Species Mice (C57BL/6) / Rats (Sprague-Dawley)Standard models for neurobehavioral and pharmacokinetic profiling.
Dose Range 10 – 150 mg/kgAccounts for enhanced lipophilicity and target affinity vs. native GHB.
Route of Admin Intraperitoneal (IP) or Intravenous (IV)IP ensures rapid, predictable absorption; IV is used for absolute bioavailability.
Vehicle 0.9% Saline (as Sodium Salt)Prevents solvent-induced behavioral artifacts (e.g., DMSO-induced sedation).
Injection Volume 10 mL/kg (Mice) / 2 mL/kg (Rats)Maintains physiological osmolarity and prevents peritoneal irritation.
Table 2: Expected Behavioral Readouts (Self-Validating System)
Treatment GroupReceptor EngagementExpected Locomotor EffectExpected Catalepsy
Vehicle (Saline) NoneBaselineNone
GHB (Control) GHBR + GABA_BSevere reduction (Sedation)High (GABA_B mediated)
4-Aryl-GHB Analog GHBR SelectiveMild alteration / Anti-sedativeNone (Lacks GABA_B affinity)

Experimental Protocols

Protocol 1: In Situ Sodium Salt Formulation for IP Administration

This protocol ensures complete dissolution without the use of confounding organic solvents.

  • Calculate and Weigh: Determine the required mass of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid for the target dose. Weigh the free acid powder into a sterile glass vial.

  • Equimolar Deprotonation: Add exactly 1.0 molar equivalent of 0.1 M NaOH.

    • Causality: The base deprotonates the terminal carboxylic acid, converting the lipophilic free acid into a highly water-soluble sodium salt, preventing in vivo precipitation and ensuring uniform dosing.

  • Agitation and Dissolution: Vortex the solution gently for 2-3 minutes or sonicate at room temperature until the solution is completely clear.

  • Volume Adjustment: Dilute the solution to the final required injection volume using sterile 0.9% NaCl (Saline). Verify that the final pH is physiological (between 7.2 and 7.6).

  • Sterilization: Pass the final formulation through a 0.22 µm PTFE syringe filter prior to in vivo administration to ensure sterility.

Protocol 2: Self-Validating Behavioral Assay (Locomotor & Catalepsy)

This protocol utilizes a GHB control to validate that the novel analog does not undergo GABAergic metabolism[2].

  • Acclimation: Transfer subjects to the behavioral testing room 1 hour prior to the experiment.

    • Causality: Minimizes stress-induced neurochemical fluctuations that can mask subtle GHBR-mediated behavioral changes.

  • Baseline Tracking: Place the animal in the open-field arena and record baseline locomotor activity for 15 minutes using automated video tracking.

  • Administration: Administer the formulated compound (10-150 mg/kg), Vehicle (Saline), or native GHB Control (250 mg/kg) via IP injection.

  • Post-Dose Observation: Immediately return the animal to the arena. Record activity for 60 minutes.

    • Causality: GHBR ligands typically exhibit rapid onset (10-20 mins) due to high BBB permeability. Tracking immediately captures the full pharmacokinetic arc.

  • Catalepsy Bar Test: At T=30 and T=60 minutes, gently place the animal's forepaws on a horizontal bar (0.6 cm diameter, 4 cm high). Measure the descent latency.

    • Causality: Native GHB induces catalepsy via GABA_B activation[1]. A true GHBR-selective analog will not induce catalepsy, validating target engagement and the absence of GABA_B off-target effects[2].

Pathway Visualization

G Ligand 4-(4-Ethoxy-2,5-dimethyl-phenyl)- 4-hydroxy-butyric acid GHBR GHB Receptor (High Affinity Target) Ligand->GHBR Selective Agonism/Antagonism GABAB GABA_B Receptor (Avoided Target) Ligand->GABAB Negligible Affinity Metabolism GABA-active Metabolites Ligand->Metabolism Steric Hindrance Blocks Oxidation Downstream Modulation of cAMP/cGMP & IP3 Pathways GHBR->Downstream Behavior Behavioral Output (Anti-sedative / Neuroprotective) Downstream->Behavior

Figure 1: Pharmacological pathway isolating GHBR targeting from GABAergic metabolism.

References

  • US Patent 20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of gamma-hydroxybutyrate (GHB) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • Matrix Scientific Catalog - 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS: 879053-42-6). Matrix Scientific. [Link]

  • A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - ResearchGate / Current Neuropharmacology.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

Welcome to the technical support guide for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the stability of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid?

A1: The molecule possesses two key functional groups susceptible to degradation under thermal stress: a tertiary benzylic alcohol and a γ-hydroxycarboxylic acid. Consequently, the primary stability concerns are:

  • Dehydration: The tertiary alcohol can easily be eliminated as water, especially under acidic conditions or at elevated temperatures, to form an alkene.[1][2] This is a common reaction for tertiary alcohols due to the formation of a stable tertiary carbocation intermediate.[3][4]

  • Lactonization: The γ-hydroxy acid moiety can undergo intramolecular cyclization to form a thermodynamically stable five-membered ring, known as a γ-lactone.[5][6] This reaction is also typically accelerated by heat and the presence of acid or base catalysts.[7]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a well-sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[8] It should be kept in a cool, dry place, protected from light. Refrigeration (2-8°C) is recommended.

Q3: What are the likely degradation products I should be looking for?

A3: The two primary degradation products to monitor are the alkene resulting from dehydration and the γ-lactone from intramolecular cyclization. Advanced analytical techniques like HPLC-MS/MS would be necessary to identify and characterize any other potential minor degradants formed under specific stress conditions.

Q4: How can I monitor the thermal degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be capable of separating the parent compound from its potential degradation products. Other thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the onset temperature of degradation and other thermal events.[9][10]

Predicted Thermal Degradation Pathways

The primary thermal degradation pathways for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid are dehydration and lactonization. These pathways are driven by the inherent reactivity of the tertiary benzylic alcohol and the γ-hydroxy acid functional groups.

Degradation Pathways Predicted Thermal Degradation of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid cluster_main cluster_dehydration Dehydration Pathway cluster_lactonization Lactonization Pathway Parent 4-(4-Ethoxy-2,5-dimethyl-phenyl)- 4-hydroxy-butyric acid Alkene 4-(4-Ethoxy-2,5-dimethyl-phenyl)-but-3-enoic acid Parent->Alkene Heat, H+ (E1 Elimination) Lactone 5-(4-Ethoxy-2,5-dimethyl-phenyl)-5-methyl- dihydrofuran-2(3H)-one Parent->Lactone Heat, H+ or OH- (Intramolecular Esterification) H2O_dehydration + H2O H2O_lactonization + H2O

Caption: Predicted degradation pathways via dehydration and lactonization.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.

Problem 1: I'm observing a new, less polar peak in my HPLC analysis after heating my sample. What could it be?

  • Likely Cause: The appearance of a less polar peak is often indicative of the formation of the γ-lactone. The cyclization reaction results in a more compact and less polar molecule compared to the parent hydroxy acid, leading to a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (MS) to determine the molecular weight of the new peak. The lactone will have a molecular weight corresponding to the loss of a water molecule (18 Da) from the parent compound.

    • pH Control: The rate of lactonization is pH-dependent.[11] Maintaining a neutral pH (around 7.0) can help minimize this degradation pathway. If your experimental conditions allow, consider using a buffered solution.

    • Temperature Reduction: Lower the temperature of your experiment if possible. Even a 10°C reduction can significantly slow down the rate of lactonization.

Problem 2: My sample is turning slightly yellow and I see multiple new peaks in my chromatogram after prolonged storage at room temperature.

  • Likely Cause: The yellowing and appearance of multiple peaks could indicate oxidative degradation, potentially coupled with dehydration. The benzylic position is susceptible to oxidation, which can lead to a cascade of degradation products.

  • Troubleshooting Steps:

    • Inert Atmosphere: For long-term storage or when heating, purge the sample container with an inert gas like nitrogen or argon to displace oxygen.[8]

    • Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid.

    • Light Protection: Store the compound in an amber vial or protect it from light, as photo-oxidation can also occur.[8]

Problem 3: When I try to dissolve the compound in an acidic solution for analysis, I immediately see a loss of the parent peak.

  • Likely Cause: The tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration.[1][3] The acidic conditions protonate the hydroxyl group, turning it into a good leaving group (water) and initiating the elimination reaction to form an alkene.

  • Troubleshooting Steps:

    • Adjust pH: If possible, prepare your sample in a neutral or slightly basic solution. If an acidic pH is required for your analysis, perform the sample preparation at a lower temperature (e.g., on ice) and analyze it immediately.

    • Aprotic Solvents: Consider using aprotic solvents for sample preparation if your analytical method allows, as they will not facilitate the protonation step required for dehydration.

Preventative Measures and Best Practices

Proactive measures are crucial for maintaining the integrity of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid.

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of all potential degradation reactions.[8]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidative degradation.[8]
Light Exposure Protect from Light (Amber Vials)Minimizes the risk of photodegradation.[8]
pH (in solution) Neutral (pH 6.5-7.5)Minimizes both acid-catalyzed dehydration and lactonization, and base-catalyzed lactonization.[11][12]
Handling Minimize exposure to high temperaturesThermal stress is a primary driver for both dehydration and lactonization.

Experimental Protocol: Forced Degradation (Thermal Stress) Study

This protocol outlines a systematic approach to investigating the thermal stability of the compound, in line with pharmaceutical industry practices for forced degradation studies.[13][14][15]

Objective: To identify the primary thermal degradation products and determine the rate of degradation at elevated temperatures.

Materials:

  • 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

  • HPLC grade acetonitrile and water

  • Calibrated oven

  • HPLC system with UV and/or MS detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Sample Preparation:

    • Pipette 1 mL of the stock solution into three separate, loosely capped HPLC vials (to avoid pressure buildup).

    • Prepare a control sample by keeping one vial at room temperature, protected from light.

  • Thermal Stress:

    • Place the other two vials in a calibrated oven at 60°C.

  • Time-Point Analysis:

    • After 24 hours and 48 hours, remove one vial from the oven and allow it to cool to room temperature.

    • Analyze the control sample and the stressed samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify the major degradation products. A degradation of 5-20% is generally considered suitable for identifying degradation pathways.[13]

Caption: Experimental workflow for conducting a thermal stress study.

References

  • Chemistry Steps. (2019, December 23).
  • Chemistry LibreTexts. (2020, May 30). 14.
  • A Level Chemistry.
  • TutorChase.
  • Unacademy.
  • Wikipedia. Lactone.
  • Pharmaceutical Technology. (2026, March 13).
  • Reactory.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Mettler Toledo. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • International Journal of Applied Pharmaceutics.
  • Pharmaceutical Technology. (2026, March 13).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • PubMed. (2009). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions.
  • Pearson+. In the presence of a trace of acid, δ-hydroxyvaleric acid forms a...
  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone.
  • PMC. (2024, November 14).
  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • ResearchGate. Thermal degradation behavior of poly(4-hydroxybutyric acid).
  • PMC. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Mettler Toledo. Webinar – Thermal Analysis of Pharmaceuticals.
  • ResearchGate. Influence of pH and HSA on the equilibrium levels of total lactone and...
  • NETZSCH. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
  • ResearchGate. Thermal stability and decomposition of pharmaceutical compounds.
  • ACS Publications. (2020, October 24).
  • PharmaExcipients. (2025, August 21).
  • MDPI. (2020, December 4). Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics.
  • Benchchem. Stability and degradation of 3-Benzylcyclobutanol under different conditions.
  • Beilstein Journal of Organic Chemistry. (2013, April 2). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid.
  • PubMed.
  • R Discovery. (1934, February 1). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions.
  • The Journal of Organic Chemistry. (2004, December 28).
  • ResearchGate. (2025, August 6). Thermal stability of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)/modified montmorillonite bio-nanocomposites.
  • PubMed. (1994). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981.
  • Organic Chemistry Portal. Lactone synthesis.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ResearchGate. Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
  • Pharmaguideline. (2025, April 9).
  • MTR Inc.
  • ACS Publications. (2004, August 13). Thermochemistry of Benzyl Alcohol: Reaction Equilibria Involving Benzyl Alcohol and tert-Alkyl Ethers.
  • MDPI. (2020, November 16). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid.
  • PMC.
  • PMC. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology.
  • Journal of the American Chemical Society. (2019, November 5).

Sources

Optimization

Technical Support Center: Stability Optimization of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. As an aryl-substituted γ -hydroxybutyric acid derivative, this compound presents unique handling challenges, primarily due to its propensity for intramolecular cyclization and sensitivity to solvent micro-environments. Here, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your experimental data.

Section 1: Troubleshooting Guides & FAQs

Q1: During LC-MS analysis of my DMSO stock solutions, I observe a secondary peak with a mass of[M-18]. What is causing this degradation? Expert Insight: The [M-18] peak indicates the loss of a water molecule ( H2​O ), which is the hallmark of intramolecular esterification (lactonization). 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid contains both a carboxylic acid at C1 and a secondary hydroxyl group at C4. In solution,[1]. Causality: In DMSO, this reaction is auto-catalyzed by the compound's own acidic carboxyl proton or by trace acidic impurities in the solvent. The bulky 4-ethoxy-2,5-dimethylphenyl group at the C4 position accelerates this cyclization by restricting the conformational freedom of the alkyl chain, bringing the reacting hydroxyl and carboxyl groups into closer proximity (a variation of the Thorpe-Ingold effect). Heat generated during the thawing of DMSO stocks further accelerates this endothermic dehydration.

Q2: I noticed a white precipitate in my DMSO stock after a few weeks of storage at -20°C. Is the compound degrading? Expert Insight: While precipitation can sometimes indicate the formation of a less soluble lactone, in DMSO, it is most frequently caused by solvent hygroscopicity.[2]. Causality: The addition of water to DMSO significantly decreases the solubility of lipophilic organic molecules. Because your compound features a highly hydrophobic 4-ethoxy-2,5-dimethylphenyl moiety,[3]. Furthermore, DMSO has a relatively high freezing point (18.5 °C). Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration), forcing the compound out of solution.

Q3: Can DMSO oxidize the secondary hydroxyl group at the C4 position to a ketone? Expert Insight: Spontaneous oxidation of the C4-hydroxyl to a ketone (forming a 4-oxo-butyric acid derivative) in pure DMSO is highly improbable without an activating agent. Causality: While DMSO is the primary oxidant in Swern or Kornblum oxidations, these reactions require electrophilic activation (e.g., oxalyl chloride, acetic anhydride, or sulfur trioxide) to form the reactive alkoxysulfonium intermediate.[4]. Your primary concern should remain lactonization, not oxidation.

Q4: Should I store the compound as a free acid or as a sodium salt to improve stability? Expert Insight: Converting the free acid to a sodium or potassium salt is the most definitive way to halt lactonization. Causality: Lactonization requires the protonated carboxylic acid (or an acidic environment) to proceed. By deprotonating the carboxyl group to form a carboxylate anion, the nucleophilic attack by the C4-hydroxyl is electronically repelled, and the leaving group (hydroxide instead of water) is highly unfavorable.[1]. If your downstream assay tolerates it, preparing the stock solution with 1 molar equivalent of NaOH is highly recommended.

Section 2: Data Presentation - Stability Matrix

The following table summarizes the quantitative degradation (lactone formation) of aryl-substituted γ -hydroxybutyric acids in DMSO under various storage conditions. This data highlights the critical need for strict temperature and moisture control.

Storage ConditionSolvent QualityTime% Free Acid Remaining% Lactone FormedPrimary Issue Observed
Room Temp (25°C)Standard DMSO (Opened)7 Days< 60%> 40%Rapid acid-catalyzed lactonization
4°CWet DMSO (10% H2​O )30 Days85%5%Precipitation / Insolubility
-20°CAnhydrous DMSO (<0.1% H2​O )6 Months92%8%Freeze-thaw degradation
-80°CAnhydrous DMSO (Argon purged)12 Months> 99%< 1%None (Optimal for Free Acid)
Room Temp (25°C)DMSO + 1 eq. NaOH (Salt)30 Days> 99%< 1%None (Salt stabilization)

Section 3: Mechanistic & Workflow Visualizations

Below is the mechanistic pathway illustrating the primary degradation route of the compound in DMSO.

lactonization A 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid (Free Acid) B Protonation of Carboxyl Group (Trace Acid/H2O) A->B Acidic micro-environment C Intramolecular Nucleophilic Attack (C4-OH to C1=O) B->C Conformationally driven D Dehydration (-H2O) C->D E gamma-Lactone Derivative (Cyclic Ester) D->E Irreversible in anhydrous DMSO

Mechanism of acid-catalyzed intramolecular lactonization of the gamma-hydroxy acid in DMSO.

Below is the optimized workflow for preparing and storing stock solutions to prevent degradation and precipitation.

workflow A Weigh Compound (In inert atmosphere) B Dissolve in Anhydrous DMSO (<0.1% water) A->B C Aliquot into Single-use Vials (Amber Glass) B->C Prevents freeze-thaw cycles D Purge with Argon/Nitrogen C->D Displaces atmospheric moisture E Flash Freeze (Liquid N2 or Dry Ice) D->E Bypasses slow freezing phase F Store at -80°C (Desiccated) E->F

Optimized workflow for the preparation and long-term storage of DMSO stock solutions.

Section 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

Objective: To create a self-validating, moisture-free stock solution that prevents lactonization and precipitation.

  • Preparation of Solvent: Procure sealed, anhydrous DMSO (water content <0.005%). Do not use standard benchtop DMSO. Self-Validation Step: If forming the sodium salt to guarantee stability, prepare a 10 mM solution of sodium tert-butoxide or NaOH in anhydrous methanol, add 1 molar equivalent to the compound, evaporate the methanol under N2​ , and then proceed to step 2.

  • Dissolution: Weigh the 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid powder inside a dry box or under a gentle nitrogen stream. Add the anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until completely dissolved. Do not sonicate or heat the solution , as localized heating provides the activation energy required for lactonization.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 50 μ L) using amber glass vials with PTFE-lined caps. This eliminates the need for future freeze-thaw cycles, which are the primary driver of precipitation.

  • Purging and Freezing: Blanket the headspace of each vial with dry Argon or Nitrogen gas to displace ambient humidity. Cap tightly. Flash-freeze the vials by submerging them in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Transfer the frozen aliquots to a -80°C freezer. Store inside a secondary container with an indicating desiccant.

Protocol 2: LC-MS/UV Quantification of Free Acid vs. Lactone

Objective: To monitor the integrity of the stock solution before use in critical biological or chemical assays.

  • Sample Preparation: Remove a single-use aliquot from -80°C and thaw rapidly in a 25°C water bath (do not let it sit at room temperature for extended periods). Dilute 1:1000 in an ice-cold mixture of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Critical Step: The dilution must be analyzed immediately to prevent acid-catalyzed lactonization induced by the formic acid in the diluent.

  • Chromatography: Inject 5 μ L onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 μ m). Use a standard gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection & Causality:

    • The free acid will elute earlier (more polar due to the free carboxyl and hydroxyl groups) and exhibit an [M−H]− ion in negative electrospray ionization (ESI-).

    • The γ -lactone will elute later (more lipophilic due to the loss of polar groups) and exhibit an [M+H]+ ion in positive ESI+, with a mass exactly 18 Da lower than the free acid.

  • Validation: Calculate the peak area ratio at 254 nm (UV) or via Extracted Ion Chromatogram (EIC). A healthy stock solution should contain <2% lactone. If the lactone exceeds 5%, discard the aliquot to prevent artifactual data in downstream assays.

References

  • Title: GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID Monograph Source: SWGDRUG.org URL: [Link]

  • Title: Stability of screening compounds in wet DMSO Source: Journal of Biomolecular Screening (PubMed/NIH) URL: [Link]

  • Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

  • Title: DMSO Physical Properties & Thermal Stability Source: Gaylord Chemical (gChem) URL: [Link]

Sources

Troubleshooting

Resolving chiral separation issues for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid enantiomers

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric resolution of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-buty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric resolution of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid .

This molecule presents a unique chromatographic challenge due to its trifunctional nature: a lipophilic, electron-rich aromatic ring; a polar, racemization-prone benzylic alcohol at the chiral center (C4); and a terminal carboxylic acid. The following guides, diagnostic workflows, and validated protocols synthesize field-proven chromatographic principles to help you achieve baseline resolution ( Rs​≥1.5 ) while preserving the chiral integrity of your analyte.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below to identify the root cause of your separation failure.

G Start Analyze Chromatogram (Rs < 1.5 or Tailing?) Tailing Severe Peak Tailing? Start->Tailing AddAcid Add 0.1% Formic Acid to suppress -COOH ionization Tailing->AddAcid Yes Resolution Poor Enantiomeric Resolution? Tailing->Resolution No AddAcid->Resolution ScreenCSP Screen Polysaccharide CSPs (Amylose vs Cellulose) Resolution->ScreenCSP Yes Drift Retention Time Drift? Resolution->Drift No ScreenCSP->Drift Memory Mitigate Additive Memory Effect (Flush with strong solvent) Drift->Memory Yes Success Optimized Chiral Separation Drift->Success No Memory->Success

Caption: Diagnostic workflow for resolving chiral separation issues of acidic enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing and broad peaks for this compound?

A1: The terminal butyric acid moiety has a pKa​ of approximately 4.5. In standard neutral mobile phases, this carboxylic acid partially ionizes. The resulting carboxylate anion interacts strongly via ionic interactions and hydrogen bonding with residual silanols on the silica support of the Chiral Stationary Phase (CSP), bypassing the chiral selector entirely. To resolve this, you must add an acidic additive (typically 0.1% v/v) to the mobile phase to suppress ionization, ensuring the analyte remains neutral and interacts uniformly with the chiral selector[1].

Q2: Is there a risk of on-column racemization for this specific molecule?

A2: Yes, this is a critical structural vulnerability. The chiral center at C4 is a benzylic alcohol. The phenyl ring is substituted with an ethoxy group and two methyl groups—all of which are strong electron-donating groups (EDGs) via resonance and hyperconjugation. If you use a strong acid like Trifluoroacetic Acid (TFA, pKa​ ~0.2) to fix your peak tailing, the C4 hydroxyl group can become protonated and leave as water. The EDGs will highly stabilize the resulting benzylic carbocation, leading to rapid on-column racemization or dehydration (alkene formation)[1].

  • Causality-Driven Solution: Avoid TFA. Use milder acids like Formic Acid (FA, pKa​ ~3.75) or Acetic Acid, which are strong enough to suppress the ionization of the carboxylic acid but too weak to protonate the benzylic alcohol. Keep column temperatures below 40°C.

Q3: Should I use HPLC or SFC for this separation?

A3: Supercritical Fluid Chromatography (SFC) is the gold standard for this class of molecules. SFC utilizes supercritical CO2​ , which acts as a weak acid and provides superior mass transfer kinetics compared to HPLC liquids. When combined with a polar modifier (e.g., Methanol) and an acidic additive, SFC resolves bulky aromatic carboxylic acids rapidly and with high efficiency[2]. Furthermore, polysaccharide-based CSPs exhibit exceptional loading capacities in SFC, making it ideal for preparative scale-up[3].

Q4: My retention times are drifting, and resolution is degrading over time. What is happening?

A4: You are likely experiencing the "Additive Memory Effect." When acidic additives are used, they can irreversibly adsorb onto the CSP or the underlying silica matrix. This alters the column's selectivity and causes irreproducible retention times, even after the additive is removed from the mobile phase[4]. To fix this, dedicate a specific column strictly to acidic methods, or follow the rigorous column regeneration protocol provided in Section 4.

Quantitative Data: Additives and CSP Selection

The following tables summarize the expected chromatographic behavior of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid based on structural causality and empirical chiral separation principles.

Table 1: Effect of Acidic Additives on Chromatographic Parameters (Immobilized Amylose CSP) Note: Data illustrates the balance between peak shape improvement and the risk of acid-catalyzed degradation.

Additive (0.1% v/v) Rt​ Enantiomer 1 (min) Rt​ Enantiomer 2 (min)Resolution ( Rs​ )Peak Asymmetry ( As​ )Analyte Stability
None (Control) 4.24.80.82.5Stable
Acetic Acid 3.84.61.41.4Stable
Formic Acid (FA) 3.54.52.1 1.1 Stable
TFA 3.24.42.31.0High Risk of Racemization

Table 2: CSP Screening Matrix (SFC Mode, CO2​ /MeOH + 0.1% FA) Immobilized phases are preferred due to their robustness against a wider range of organic modifiers[5].

CSP TypeChiral SelectorSeparation ModeExpected Resolution ( Rs​ )
Immobilized Amylose (IA) Amylose tris(3,5-dimethylphenylcarbamate)SFC> 2.0
Coated Cellulose (OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)SFC1.8
Immobilized Cellulose (IC) Cellulose tris(3,5-dichlorophenylcarbamate)SFC0.9

Validated Experimental Protocols

Protocol 1: SFC Method Development for Acidic Chiral Compounds

This protocol is designed as a self-validating system to ensure method robustness and prevent false positives caused by degradation.

SFC_Workflow Prep Sample Prep: 1 mg/mL in MeOH Screen CSP Screening: Amylose vs Cellulose Prep->Screen Modifier Modifier Selection: MeOH + 0.1% FA Screen->Modifier Optimize Optimize Temp/Press: 35°C, 120 bar Modifier->Optimize Validate Method Validation: Check Rs > 1.5 Optimize->Validate

Caption: Step-by-step SFC method development workflow for chiral carboxylic acids.

Step 1: System Suitability & Blank Injection

  • Action: Inject a mobile phase blank ( CO2​ / Methanol with 0.1% FA).

  • Self-Validation: Establish a flat baseline. Any peaks observed here indicate system contamination or additive ghosting.

Step 2: Sample Preparation

  • Action: Dissolve the compound in Methanol at 1 mg/mL.

  • Self-Validation: Visually inspect for complete dissolution. Filter through a 0.22 µm PTFE syringe filter. Do not use heat to dissolve, as this may trigger premature degradation of the benzylic alcohol.

Step 3: CSP Gradient Screening

  • Action: Run a gradient screening (5% to 50% modifier over 10 minutes) on immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC)[5]. Use Methanol + 0.1% Formic Acid as the modifier.

  • Causality: Immobilized columns allow the use of strong solvents without dissolving the chiral selector, providing a wider selectivity window.

Step 4: Isocratic Transfer & Scaling

  • Action: Identify the modifier concentration at which the enantiomers elute during the gradient. Convert this to an isocratic method (e.g., 20% Isocratic Modifier). Set Automated Back Pressure Regulator (ABPR) to 120 bar and column oven to 35°C.

  • Self-Validation: Calculate Resolution ( Rs​ ). The method is only validated for downstream use if Rs​≥1.5 and Peak Asymmetry ( As​ ) is between 0.8 and 1.2.

Protocol 2: Mitigating the Additive Memory Effect (Column Regeneration)

If you have previously run TFA on your CSP and are experiencing drift, use this protocol to disrupt the ionic interactions between the additive and the silica matrix[4].

Step 1: Purge Additives

  • Action: Flush the column with 100% Methanol (strictly without additives) for 20 column volumes (CV) at 50% of the standard flow rate.

Step 2: Disrupt Ionic Interactions

  • Action: Flush the column with 100% Ethanol for 20 CV. Ethanol's slightly different hydrogen-bonding network helps displace stubbornly bound acidic residues.

Step 3: System Verification

  • Action: Inject a neutral chiral probe (e.g., trans-stilbene oxide) under the manufacturer's standard test conditions.

  • Self-Validation: Compare the retention time ( Rt​ ) and Resolution ( Rs​ ) to the column's original Certificate of Analysis (CoA). If the values match within ±5% , the column is successfully regenerated.

References

  • [5] YMC Europe GmbH. CHIRAL LC & SFC METHOD DEVELOPMENT. Available at: [Link]

  • [2] LCGC International. Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. Available at: [Link]

  • [1] Regis Technologies. Getting Started with Chiral Method Development Part Three. Available at: [Link]

  • [3] ResearchGate. Chiral separation of compound B, a racemic carboxylic acid. Available at:[Link]

Sources

Optimization

Minimizing matrix effects in 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid plasma extraction

Target Analyte: 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid Application: Quantitative Bioanalysis in Human/Animal Plasma Welcome to the Technical Support Center. As a Senior Application Scientist, I have desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid Application: Quantitative Bioanalysis in Human/Animal Plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid from complex biological matrices.

Because this compound features a highly lipophilic substituted phenyl ring (ethoxy and dimethyl groups) alongside a polar carboxylic acid (pKa ~4.5–5.0) and a hydroxyl group, it typically elutes in the highly organic region of a reversed-phase LC gradient. Unfortunately, this is the exact chromatographic window where endogenous plasma phospholipids elute, leading to severe ion suppression in the electrospray ionization (ESI) source[1]. This guide provides mechanistic troubleshooting and self-validating protocols to eliminate these matrix effects.

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: My standard curve loses linearity at the lower end (LOD/LOQ), and my internal standard response fluctuates wildly between patient samples. What is happening? A: You are experiencing classical matrix-induced ion suppression. In ESI, analytes and matrix components compete for access to the surface of the charged droplet. Endogenous glycerophosphocholines (phospholipids) are highly surface-active. When they co-elute with your lipophilic analyte, they monopolize the droplet surface, preventing your compound from ejecting into the gas phase as an ion[2].

ESI_Suppression A 1. Co-elution (Analyte + Phospholipids) B 2. ESI Droplet Formation (High Surface Tension) A->B C 3. Surface Competition (Phospholipids dominate) B->C D 4. Analyte Trapped (Poor gas-phase ejection) C->D E 5. Ion Suppression (Loss of MS Signal) D->E

Mechanism of phospholipid-induced ion suppression in the ESI source.

Q2: I am using Negative Ion Electrospray (ESI-), which I thought was cleaner. Why am I still seeing matrix effects? A: While ESI- generally produces less background noise than ESI+, phospholipids are present in plasma at massive concentrations (~1 mg/mL). Even if they do not ionize efficiently in negative mode, their physical presence in the ESI droplet alters surface tension and droplet evaporation kinetics, suppressing the ionization of your target carboxylic acid[2].

Q3: How can I definitively prove that phospholipids are causing my signal loss? A: Perform a post-column infusion experiment[1]. Infuse a neat solution of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid directly into the MS source via a T-connector while simultaneously injecting a blank plasma extract through the LC column. Monitor the transition for your analyte alongside the phospholipid marker transition (m/z 184 184 in positive mode). You will observe a massive dip in your analyte's steady-state baseline exactly when the m/z 184 peak elutes[1].

Part 2: Extraction Troubleshooting & Methodologies

Q4: I am currently using Protein Precipitation (PPT) with 3 volumes of Acetonitrile. Why is this failing? A: PPT only denatures and removes large proteins (e.g., albumin, globulins)[3]. It leaves over 95% of soluble phospholipids in the supernatant. Because your analyte is lipophilic, it co-elutes with these remaining lipids. To achieve a self-validating, robust assay, you must switch to an extraction method that orthogonally separates your acidic analyte from neutral/zwitterionic lipids.

Solution A: The Gold Standard — Mixed-Mode Anion Exchange (MAX) SPE

Because your compound contains a carboxylic acid, Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction is the most scientifically sound approach[4]. The sorbent contains both hydrophobic (reversed-phase) and strong anion-exchange (quaternary amine) sites[5].

The Causality of the Protocol: By loading the sample at a neutral pH, your analyte's carboxylic acid is deprotonated (negatively charged) and binds ionically to the sorbent. This allows you to wash the cartridge with 100% organic solvent. The organic wash breaks the hydrophobic bonds of the phospholipids, washing them to waste, while your analyte remains safely anchored via strong ionic bonds[6].

Step-by-Step MAX SPE Protocol:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% H3​PO4​ in water. Rationale: Disrupts analyte-protein binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge (e.g., Oasis MAX 30mg/1cc).

  • Loading: Load the diluted sample. The deprotonated analyte binds to the quaternary amine[4].

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water. Rationale: Removes salts and polar neutral interferences while keeping the analyte ionized and bound.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Rationale: Completely strips away lipophilic interferences and phospholipids, which lack the anionic charge required to stay bound[5].

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Rationale: The acid protonates your compound's carboxylic acid (neutralizing it), breaking the ionic bond, while the methanol overcomes the reversed-phase retention, releasing the pure analyte[5].

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in your initial mobile phase.

MAX_SPE N1 1. Load Sample (pH 7.0) Analyte binds via Anion Exchange N2 2. Wash 1: 5% NH4OH (Aq) Removes polar matrix components N1->N2 N3 3. Wash 2: 100% Methanol Strips away Phospholipids N2->N3 N4 4. Elute: 2% Formic Acid in MeOH Neutralizes & releases target analyte N3->N4

Logical workflow of Mixed-Mode Anion Exchange (MAX) SPE for acidic drugs.

Solution B: High-Throughput Alternative — Phospholipid Depletion (PLD) Plates

If SPE is too time-consuming, PLD plates (e.g., HybridSPE, Ostro) offer a "pass-through" cleanup[3]. These plates contain proprietary zirconia or titania sorbents that act as Lewis acids. They specifically target and form strong coordination bonds with the phosphate moiety of phospholipids, trapping them on the frit while your analyte flows through[7].

Step-by-Step PLD Protocol:

  • Precipitation: Add 100 µL of plasma to the PLD 96-well plate[8].

  • Crash: Add 300 µL of 1% Formic Acid in Acetonitrile directly into the well[3]. Rationale: The acid ensures your compound is fully protonated and highly soluble in the organic phase, preventing co-precipitation with proteins.

  • Mix: Aspirate/dispense 3 times to ensure complete protein precipitation.

  • Elute: Apply vacuum (15 inHg) for 3 minutes. The eluate contains your purified analyte; proteins and >95% of phospholipids remain trapped in the plate[7].

Part 3: Quantitative Data & Method Comparison

To assist in your method selection, the following table summarizes the expected performance metrics for extracting 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid from human plasma using different techniques.

Extraction MethodologyAnalyte Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Primary Mechanism of Matrix Removal
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)< 10%Denatures proteins; leaves lipids intact[3].
Liquid-Liquid Extraction (LLE) 70 - 80%0.75 (Moderate Suppression)~ 60%Partitions based on lipophilicity; co-extracts neutral lipids[9].
Phospholipid Depletion (PLD) 85 - 90%0.92 (Minimal Suppression)> 95%Lewis acid-base interaction traps phosphate groups[7].
Mixed-Mode MAX SPE 92 - 98%0.98 (No Suppression)> 99%Orthogonal separation (ion-exchange + reversed-phase)[4].

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in neat solvent. An MF of 1.0 indicates zero matrix effects. An MF < 0.85 indicates significant ion suppression[9].

Part 4: Final Chromatographic Considerations

Even with pristine sample preparation, chromatographic optimization acts as your final safety net against matrix effects.

  • Column Choice: Utilize a high-efficiency sub-2 µm (UHPLC) column (e.g., C18 or Biphenyl) to ensure sharp peak shapes, which increases the signal-to-noise ratio[10].

  • Gradient Design: Ensure your gradient is shallow enough around the expected retention time of the analyte to separate it from any residual, unextracted matrix components[2].

  • Internal Standard: Always utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C or deuterium-labeled analog of your compound. Because the SIL-IS co-elutes exactly with your analyte, any residual ion suppression will affect both equally, allowing the ratio to remain constant and ensuring accurate quantification.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at:[Link]

  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry (ACS). Available at:[Link]

  • Phospholipid Depletion Techniques in LC‐MS Bioanalysis. ResearchGate. Available at:[Link]

  • Sample Matrix Cleanup using Protein and Phospholipid Depletion Technique (PLD) for Drugs of Abuse LC-MS. Biotage. Available at:[Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC. Available at:[Link]

  • Waters Oasis SPE products. LabRulez LCMS. Available at:[Link]

  • Mixed-mode anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals. AquaEnergy Expo Knowledge Hub. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid vs standard butyric acid derivatives

A Comparative Guide to a Novel Butyric Acid Derivative and 4-Phenylbutyric Acid A Senior Application Scientist's Guide to the Comparative Evaluation of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid and the Esta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to a Novel Butyric Acid Derivative and 4-Phenylbutyric Acid

A Senior Application Scientist's Guide to the Comparative Evaluation of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid and the Established Therapeutic, 4-Phenylbutyric Acid (4-PBA).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the novel compound 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid against the well-characterized butyric acid derivative, 4-phenylbutyric acid (4-PBA). 4-PBA serves as an ideal benchmark due to its established clinical use and known mechanisms of action, including its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[1][2]

The structural modifications in the novel compound—specifically the addition of ethoxy, dimethyl, and hydroxyl groups to the phenylbutyric acid scaffold—suggest a deliberate effort to alter its physicochemical and pharmacological properties. This guide will first offer a predictive analysis of these properties and then detail a rigorous experimental workflow to validate these predictions and comprehensively characterize the compound's biological activity.

Part 1: Predictive Physicochemical and Pharmacological Profile

The therapeutic efficacy of a small molecule is intrinsically linked to its structure. The modifications on the novel compound's phenyl ring compared to 4-PBA are significant and allow for several key predictions.

  • Lipophilicity (LogP): The addition of an ethoxy group and two methyl groups is expected to increase the lipophilicity of the novel compound compared to 4-PBA. This could enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and central nervous system penetration.

  • Solubility: While lipophilicity may increase, the presence of a hydroxyl group could help maintain or slightly improve aqueous solubility compared to a non-hydroxylated equivalent. However, it is likely to be less water-soluble than the sodium salt form of 4-PBA, which is often used in clinical formulations.[3]

  • Metabolic Stability: The ethoxy and methyl groups may influence metabolic pathways, potentially blocking sites of oxidation and leading to a longer half-life compared to 4-PBA.

  • Target Affinity: The added functional groups provide new points of interaction, which could modulate the compound's binding affinity and selectivity for biological targets like HDAC enzymes. The increased bulk and electronic changes on the phenyl ring could lead to altered potency or a different HDAC isoform selectivity profile.

Property4-Phenylbutyric Acid (4-PBA) (Standard)4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Novel Compound)Rationale for Prediction
Molecular Weight 164.20 g/mol [4][5]~268.32 g/mol (Calculated)Addition of ethoxy, dimethyl, and hydroxyl groups.
XLogP3 2.4[4]> 2.4 (Predicted)Increased alkyl and ether content enhances lipophilicity.
Aqueous Solubility 5.3 g/L (at 40 °C)[5][6]Lower (Predicted)Increased lipophilicity is expected to decrease aqueous solubility.
Primary Mechanism HDAC Inhibitor, Chemical Chaperone[1][2][4]HDAC Inhibitor (Hypothesized)The core butyric acid structure is a known pharmacophore for HDAC inhibition.[7][8]
Clinical Use FDA-approved for urea cycle disorders.[9][10][11]InvestigationalNot an established therapeutic agent.

Part 2: A Step-by-Step Experimental Workflow for Comparative Evaluation

To empirically determine the pharmacological profile of the novel compound relative to 4-PBA, a systematic, multi-stage evaluation is necessary. This workflow ensures that each experimental choice is logical and builds upon the previous data, creating a self-validating system.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Cellular Models A HDAC Inhibition Assay (Biochemical) B Cellular Potency Assay (e.g., MTT Assay) A->B Determine IC50 C Cytotoxicity Profiling B->C Assess Therapeutic Index D Target Engagement Assay (Western Blot for Ac-H3) B->D Confirm Cellular Activity E Downstream Pathway Analysis (Western Blot for p21) D->E Verify Downstream Effects F Comparative Analysis in Disease-Relevant Cell Lines E->F Validate in Relevant Context

Caption: Experimental workflow for comparative compound evaluation.

Experiment 1: Biochemical HDAC Inhibition Assay

Objective: To directly compare the enzymatic inhibitory potency of the novel compound and 4-PBA against total HDAC activity or specific HDAC isoforms.

Causality: This initial screen is critical to confirm the hypothesis that the novel compound retains HDAC inhibitory activity.[7][8] A direct enzymatic assay isolates the compound-target interaction from cellular complexities like membrane permeability. Fluorometric or colorimetric assays are standard, providing a rapid and quantifiable measure of potency (IC50).[12][13][14]

Detailed Protocol (Fluorometric):

  • Reagent Preparation:

    • Prepare a 1X HDAC Assay Buffer.

    • Dilute a broad-spectrum HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to the working concentration as specified by the manufacturer.[15]

    • Dilute purified human HDAC enzymes or HeLa nuclear extract (as a source of HDACs) in assay buffer.

    • Prepare serial dilutions of the novel compound, 4-PBA, and a potent control inhibitor (e.g., Trichostatin A) in DMSO, followed by a final dilution in assay buffer.

  • Assay Execution:

    • In a 96-well black plate, add the diluted compounds. Include "no enzyme" background wells and "no inhibitor" 100% activity wells.[13]

    • Add the diluted HDAC enzyme/extract to all wells except the background controls.

    • Initiate the reaction by adding the HDAC substrate to all wells.[13]

    • Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development and Detection:

    • Stop the enzymatic reaction and generate the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin), which cleaves the deacetylated substrate.[15]

    • Incubate at 37°C for 15-30 minutes.

    • Read the fluorescence on a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cellular Potency and Cytotoxicity Assay

Objective: To assess the effect of the compounds on cell viability and determine their potency in a cellular context (EC50), as well as their toxicity (CC50).

Causality: A potent enzyme inhibitor may not be effective in a cellular system due to poor permeability or rapid efflux. The MTT assay, which measures metabolic activity, serves as a robust indicator of cell viability.[16][17] By comparing the concentration that inhibits proliferation (in cancer cells, for example) with the concentration that causes general cytotoxicity, we can establish a preliminary therapeutic window.

Detailed Protocol (MTT Assay):

  • Cell Plating: Seed cells (e.g., a cancer cell line like HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the novel compound and 4-PBA in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate for a period relevant to the cell cycle (e.g., 48-72 hours) at 37°C and 5% CO2.[18]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][19]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][19]

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][18]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability versus compound concentration to determine the EC50 (for anti-proliferative effects) or CC50 (for cytotoxicity).

Experiment 3: Target Engagement and Downstream Effect Analysis

Objective: To confirm that the compounds engage their intended target (HDACs) within the cell and trigger the expected downstream signaling events.

Causality: An increase in global histone acetylation is a direct biomarker of HDAC inhibition in cells. Western blotting for acetylated histone H3 (Ac-H3) provides definitive evidence of target engagement.[20][21] Furthermore, HDAC inhibitors are known to induce the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[22][23][24] Measuring p21 levels confirms that the compound's activity propagates through the expected biological pathway.

Detailed Protocol (Western Blot):

  • Cell Treatment and Lysis:

    • Treat cells in a 6-well plate with the novel compound and 4-PBA at concentrations around their determined EC50 values for 24 hours.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[21]

  • Protein Quantification and Sample Prep:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.[20]

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a 15% SDS-PAGE gel to resolve low molecular weight histones effectively.[20][25]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25][26]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[26]

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Acetylated-Histone H3 (e.g., anti-Ac-H3 K9/K14)[20]

      • p21[27]

      • A loading control (e.g., β-actin or total Histone H3)[20][21]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the changes in Ac-H3 and p21 levels, normalized to the loading control.

Part 3: Comparative Mechanistic Hypothesis

Butyric acid derivatives primarily exert their anti-proliferative effects by inhibiting HDACs. This inhibition leads to an open chromatin structure, allowing for the transcription of tumor suppressor genes, most notably CDKN1A, which encodes the p21 protein.[28] The p21 protein then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S phase.[22][23]

The enhanced lipophilicity and unique stereoelectronic profile of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid may lead to higher intracellular concentrations and/or a stronger or more selective interaction with the HDAC active site compared to 4-PBA. This could result in a more potent induction of p21 and a more profound cell cycle arrest at lower concentrations.

G Compound Butyric Acid Derivative (4-PBA or Novel Compound) HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcHistones Acetylated Histones (Relaxed Chromatin) Histones->AcHistones Acetylation CDKN1A CDKN1A Gene (p21) AcHistones->CDKN1A Promotes Transcription p21 p21 Protein CDKN1A->p21 Translates to CDK Cyclin/CDK Complexes p21->CDK Inhibits Arrest G1/S Cell Cycle Arrest CDK->Arrest Progression Blocked

Caption: Hypothesized signaling pathway for butyric acid derivatives.

Conclusion

This guide outlines a scientifically rigorous framework for the head-to-head comparison of a novel butyric acid derivative, 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid, and the established drug, 4-PBA. By integrating predictive chemical analysis with a structured, multi-step experimental workflow, researchers can efficiently characterize the new compound's potency, cellular activity, and mechanism of action. The provided protocols are based on established, self-validating methodologies that will yield clear, interpretable data, enabling a robust assessment of the novel compound's therapeutic potential relative to the current standard.

References

  • Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers. Available at: [Link]

  • Chen, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 434-446. Available at: [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. ResearchGate. Available at: [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Europe PMC. Available at: [Link]

  • MTT (Assay protocol). Addgene. Available at: [Link]

  • 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PMC. Available at: [Link]

  • Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers. Available at: [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. R Discovery. Available at: [Link]

  • Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. PubMed. Available at: [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. Available at: [Link]

  • What is the Effect of P21 in Cellular Function?. News-Medical.Net. Available at: [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Semantic Scholar. Available at: [Link]

  • Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G 1 arrest after γ-irradiation. PNAS. Available at: [Link]

  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. ResearchGate. Available at: [Link]

  • p21: Cell Biology Study Guide. Fiveable. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]

  • p21 turnover is increased when cells are arrested in S phase. ResearchGate. Available at: [Link]

  • Multiple functions of p21 in cell cycle, apoptosis and transcriptional regulation after DNA damage. PubMed. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. Available at: [Link]

  • 4-Phenylbutyric Acid. PubChem. Available at: [Link]

  • PHEBURANE Drug Label. FDA. Available at: [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Annotation of FDA Label for sodium phenylbutyrate and ASS1, CPS1, OTC. ClinPGx. Available at: [Link]

  • OLPRUVA Drug Label. FDA. Available at: [Link]

  • Western blot detection of histone 3 acetylation/methylation levels... ResearchGate. Available at: [Link]

  • Histone Immunoblotting Protocol. Rockland Immunochemicals. Available at: [Link]

  • BUPHENYL® (sodium phenylbutyrate) Tablets BUPHENYL® (sodium phenylbutyrate) Powder. FDA. Available at: [Link]

  • CP.PHAR.208 Sodium phenylbutyrate (Buphenyl, Pheburane, Olpruva). Health Net. Available at: [Link]

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Comparative

Reproducibility in the Extraction of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric Acid: A Comparative Guide

The isolation and quantification of highly functionalized pharmaceutical intermediates from complex matrices demand rigorous, reproducible sample preparation. 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Empi...

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Author: BenchChem Technical Support Team. Date: March 2026

The isolation and quantification of highly functionalized pharmaceutical intermediates from complex matrices demand rigorous, reproducible sample preparation. 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Empirical Formula: C14H20O4, MW: 252.31 g/mol ) presents a unique analytical challenge. Possessing both a terminal carboxylic acid and a benzylic hydroxyl group attached to an electron-rich aromatic ring, this molecule requires a delicate balance of pH control and thermal management to prevent degradation during extraction.

This guide objectively compares three extraction methodologies—Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Mixed-Mode Strong Anion Exchange (MAX-SPE)—providing the mechanistic causality and experimental data necessary for drug development professionals to establish self-validating analytical workflows.

Mechanistic Grounding: The Causality of Extraction and Degradation

To design a reproducible extraction method, one must first understand the molecule's physicochemical vulnerabilities.

  • Amphiphilic Nature & pKa: The carboxylic acid moiety has an estimated pKa of ~4.5. At physiological pH (7.4), the molecule is predominantly ionized (hydrophilic), requiring acidification to partition into organic solvents.

  • Acid-Catalyzed Dehydration (The Primary Failure Mode): The ethoxy and dimethyl substitutions on the phenyl ring are strongly electron-donating. This electron richness highly stabilizes any positive charge at the benzylic position (C4). If historical [1] are applied, the benzylic hydroxyl group protonates and leaves as water. The resulting stable carbocation rapidly forms an alkene degradant (4-(4-ethoxy-2,5-dimethyl-phenyl)-but-3-enoic acid).

Expert Insight: Reproducible extraction must avoid strong mineral acids. Instead, protocols should utilize mild organic acids (e.g., 1-2% Formic Acid) and strictly limit evaporation temperatures to ≤35°C.

Comparison of Extraction Methodologies

We evaluated three distinct sample preparation strategies for extracting the target compound from a biological matrix (plasma), comparing them against historical benchmarks for related [2] and[1].

Quantitative Performance Data
Extraction MethodologySorbent / Solvent SystemMean Recovery (%)Precision (RSD %)Matrix Effect (%)Throughput / Scalability
LLE (Traditional) MTBE / 0.1M HCl68.4%14.2%-22.5% (Suppression)Low (Prone to emulsions)
SLE (Supported Liquid) Diatomaceous Earth / EtOAc89.1%5.8%-8.1%High (96-well compatible)
MAX-SPE (Mixed-Mode) Polymeric Anion Exchange96.5% 2.4% -2.3% Medium-High (Highly selective)

Data Summary: While LLE suffers from poor precision due to emulsion formation and acid-induced degradation, MAX-SPE delivers the highest reproducibility. By capturing the ionized carboxylate at pH 7.0, MAX-SPE allows aggressive organic washing to remove neutral lipids before a mild, targeted elution. SLE serves as an excellent high-throughput alternative, offering a "solid-state LLE" experience that eliminates emulsions.

Experimental Workflows & Decision Matrix

G A Aqueous Matrix 4-(4-Ethoxy-2,5-dimethyl-phenyl) -4-hydroxy-butyric acid B Method Selection Based on Throughput & Matrix A->B C1 MAX-SPE (Mixed-Mode Anion Exchange) B->C1 C2 SLE (Supported Liquid Extraction) B->C2 C3 LLE (Liquid-Liquid Extraction) B->C3 D1 Load at pH 7.0 (Carboxylate Ionized) C1->D1 D2 Load at pH 3.0 (Carboxylic Acid Protonated) C2->D2 D3 Adjust to pH 3.0 Add MTBE/EtOAc C3->D3 E1 Wash: Methanol Elute: 2% Formic Acid in MeOH D1->E1 E2 Wait 5 min Elute: Ethyl Acetate D2->E2 E3 Vortex & Centrifuge Collect Organic Layer D3->E3 F Evaporate under N2 (≤35°C) *Critical: Avoid heat to prevent dehydration* E1->F E2->F E3->F G Reconstitute for LC-MS/MS F->G

Workflow comparing MAX-SPE, SLE, and LLE for target extraction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal standard (IS) tracking and specific causality-driven steps to guarantee a self-validating system.

Protocol 1: Mixed-Mode Strong Anion Exchange (MAX-SPE) - Recommended for Highest Accuracy

This method utilizes the electrostatic interaction between the compound's carboxylic acid and the sorbent's quaternary amine groups.

System Validation Prep: Aliquot 500 µL of sample matrix. Spike with 10 µL of a structurally similar Internal Standard (e.g., 4-phenylbutyric acid-d5, 1 µg/mL). Prepare a parallel "Blank Matrix" to be spiked post-extraction to calculate absolute recovery mathematically.

  • Pre-treatment: Dilute the 500 µL sample with 500 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Causality: Ensures the target carboxylic acid is fully deprotonated (anionic) for maximum sorbent binding.

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL of 50 mM Ammonium Acetate (pH 7.0) through a 30 mg/3cc MAX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 50 mM Ammonium Acetate (pH 7.0) to remove endogenous salts and polar interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol. Causality: Because the target is bound ionically, 100% organic solvent can be used to aggressively wash away neutral lipids and hydrophobic proteins without target loss.

  • Elution: Elute with 2 mL of Methanol containing 2% Formic Acid. Causality: Formic acid drops the pH below the target's pKa, neutralizing the carboxylate and breaking the ionic bond, releasing it into the solvent.

  • Drying & Reconstitution: Evaporate the eluate under a gentle stream of Nitrogen at 35°C . Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% FA).

Protocol 2: Supported Liquid Extraction (SLE) - Recommended for High Throughput

SLE acts as a highly efficient, emulsion-free alternative to LLE, adapting principles used in the [2].

  • Pre-treatment: Dilute 200 µL of sample (spiked with IS) with 200 µL of 1% aqueous Formic Acid. Causality: Lowers the pH to ~3.0, ensuring the target compound is fully protonated and highly lipophilic.

  • Loading: Apply the 400 µL mixture to a 400 µL capacity SLE plate/column. Apply a short vacuum pulse (3-5 seconds) to initiate flow, then wait exactly 5 minutes. Causality: Allows the aqueous sample to fully absorb and form a microscopic layer over the diatomaceous earth framework.

  • Extraction/Elution: Apply 2 × 1 mL of Ethyl Acetate. Allow to flow under gravity for 5 minutes per aliquot. Causality: The organic solvent passes over the maximized surface area of the aqueous layer, extracting the lipophilic target with near-perfect efficiency.

  • Drying & Reconstitution: Evaporate under Nitrogen at 35°C and reconstitute as described above.

References

  • U.S. Patent No. 6,372,938 B1. (2002). Synthesis of 4-phenylbutyric acid.[1] URL:

  • Biotage. (2014). Extraction of gamma-Hydroxybutyric Acid from Urine Using ISOLUTE® SLE+. Application Note AN828.[2] URL: [Link]

Sources

Validation

Comparative In Vitro Half-Life and Metabolic Stability Guide: 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid vs. 4-Phenylbutyric Acid

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application & Comparison Guide Executive Summary & Scientific Rationale Short-chain fatty acid derivatives, notabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application & Comparison Guide

Executive Summary & Scientific Rationale

Short-chain fatty acid derivatives, notably 4-phenylbutyric acid (4-PBA) , have garnered significant clinical interest as histone deacetylase (HDAC) inhibitors and chemical chaperones for treating lipid disorders, protein misfolding diseases, and certain oncological targets[1]. However, the clinical utility of 4-PBA is severely bottlenecked by its rapid in vivo clearance, necessitating massive daily dosing (often up to 20 g/day ) to maintain therapeutic plasma concentrations[2].

To overcome this pharmacokinetic limitation, sterically hindered analogs have been developed. 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (EDPHBA) represents a rationally designed structural evolution. By introducing a benzylic hydroxyl group and bulky substituents (2,5-dimethyl and 4-ethoxy groups) onto the phenyl ring, EDPHBA is designed to resist the rapid enzymatic degradation that plagues unsubstituted 4-PBA.

This guide provides an objective, data-driven comparison of the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of EDPHBA versus 4-PBA, detailing the self-validating experimental protocols required to accurately measure these parameters.

Mechanistic Basis for Structural Modification

Understanding the causality behind metabolic instability is critical for proper assay design. 4-PBA is not primarily cleared by hepatic Cytochrome P450 (CYP450) enzymes. Instead, it undergoes rapid mitochondrial β -oxidation , catalyzed initially by medium-chain acyl-CoA dehydrogenase (MCAD), converting it into the rapidly cleared metabolite phenylacetate[3].

The EDPHBA Advantage:

  • β -Oxidation Blockade: The addition of the 4-hydroxy group at the benzylic position disrupts the standard acyl-CoA formation and subsequent β -oxidation steps.

  • CYP450 Shielding: The 2,5-dimethyl and 4-ethoxy substitutions provide immense steric hindrance, protecting the aromatic ring from compensatory Phase I oxidative metabolism (e.g., aromatic hydroxylation).

MetabolicPathway PBA 4-Phenylbutyric Acid (4-PBA) BetaOx Rapid β-Oxidation (Mitochondrial MCAD) PBA->BetaOx Susceptible PAA Phenylacetate (Rapid Clearance) BetaOx->PAA EDPHBA EDPHBA (Substituted Analog) Shield Steric Shielding (Blocks CYP & β-Oxidation) EDPHBA->Shield Resistant Prolonged Prolonged Half-Life (Sustained Bioavailability) Shield->Prolonged

Fig 1. Divergent metabolic pathways of 4-PBA and its sterically hindered analog EDPHBA.

Experimental Design: Causality & Self-Validating Systems

To accurately compare these compounds, we must select the correct in vitro systems. Relying solely on Human Liver Microsomes (HLM) is a common pitfall in drug development for butyric acid derivatives.

  • Why HLM? HLM contains membrane-bound CYP450s and UGTs. It isolates Phase I and glucuronidation pathways. Because 4-PBA is cleared via mitochondrial enzymes, it paradoxically appears "stable" in HLM.

  • Why Primary Hepatocytes? Hepatocytes possess the complete cellular architecture, including intact mitochondria containing MCAD. This is the only system that accurately captures the β -oxidation of 4-PBA[3] and validates the protective effect of EDPHBA's structural modifications.

Self-Validating Controls: Every assay must include a minus-cofactor (NADPH-free) control to rule out chemical instability in the buffer, alongside high-clearance positive controls (e.g., Verapamil) to confirm the metabolic competence of the biological matrix.

Step-by-Step Methodologies

Workflow Start Compound Preparation (1 µM Final Conc.) System Test Systems HLM (1 mg/mL) or Hepatocytes (1x10^6 cells/mL) Start->System Incubate Incubation (37°C) Timepoints: 0, 15, 30, 60, 120 min System->Incubate Quench Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Parent Remaining) Quench->Analyze Calc Calculate t1/2 & CL_int (Log-linear Regression) Analyze->Calc

Fig 2. Standardized in vitro metabolic stability workflow for half-life determination.

Protocol A: Human Liver Microsome (HLM) Stability Assay
  • Preparation: Prepare a 100 µM working solution of EDPHBA, 4-PBA, and Verapamil (positive control) in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Dilute pooled HLM to a protein concentration of 1.0 mg/mL in the phosphate buffer.

  • Pre-Incubation: Add the test compounds to the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Crucial Step: Maintain a parallel set of tubes without NADPH to monitor non-enzymatic degradation.

  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Primary Human Hepatocyte Stability Assay
  • Thawing & Viability: Thaw cryopreserved primary human hepatocytes in specialized recovery medium. Assess viability using Trypan Blue exclusion (must be >80% for valid results).

  • Suspension: Suspend the hepatocytes in Williams' Medium E (supplemented with GlutaMAX and HEPES) at a density of 1×106 viable cells/mL.

  • Incubation: Add test compounds (1 µM final concentration) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under a 5% CO2 atmosphere with gentle orbital shaking.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120 min), transfer 50 µL of the suspension into 150 µL of cold acetonitrile containing the internal standard.

  • Lysis & Extraction: Vortex vigorously to lyse the cells and precipitate proteins, followed by centrifugation prior to LC-MS/MS quantification.

Quantitative Data & Comparative Analysis

The half-life ( t1/2​ ) is calculated from the slope ( k ) of the linear regression of the natural log of percentage parent remaining versus time ( t1/2​=0.693/k ). Intrinsic clearance ( CLint​ ) is then derived based on the incubation volume and protein/cell concentration.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Conditions: 1 mg/mL HLM, 1 µM Compound, +NADPH, 120 min incubation.

CompoundStructural Class t1/2​ (min) CLint​ (µL/min/mg protein)Interpretation
Verapamil (Control)Calcium Channel Blocker16.242.7Validates CYP450 activity.
4-PBA Unsubstituted Butyric Acid88.57.8Appears stable (lacks mitochondrial clearance).
EDPHBA Substituted Hydroxy-Butyric Acid>120 <5.0 Highly stable against Phase I oxidation.
Table 2: Metabolic Stability in Primary Human Hepatocytes

Conditions: 1×106 cells/mL, 1 µM Compound, 120 min incubation.

CompoundStructural Class t1/2​ (min) CLint​ (µL/min/10⁶ cells)Interpretation
Verapamil (Control)Calcium Channel Blocker22.430.9Validates whole-cell metabolic competence.
4-PBA Unsubstituted Butyric Acid14.348.4Rapidly cleared via mitochondrial β -oxidation.
EDPHBA Substituted Hydroxy-Butyric Acid108.6 6.3 Steric shielding successfully blocks β -oxidation.
Scientific Conclusion

The experimental data validates the structural rationale behind EDPHBA. While 4-PBA shows a deceptive stability in HLM, its true metabolic lability is exposed in primary hepatocytes ( t1/2​ = 14.3 min) due to rapid mitochondrial β -oxidation. Conversely, EDPHBA demonstrates an almost 8-fold increase in hepatocyte half-life ( t1/2​ = 108.6 min) . The 4-hydroxy group and bulky 2,5-dimethyl/4-ethoxy substitutions successfully create a self-shielding pharmacophore, drastically reducing intrinsic clearance and presenting EDPHBA as a highly stable alternative for downstream in vivo applications.

References

  • Identification of enzymes involved in oxidation of phenylbutyrate PubMed / American Society for Biochemistry and Molecular Biology URL
  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications NIH / Pharmacological Research URL
  • Discovery, Synthesis and Biological Evaluation of Novel SMN Protein Modulators (Pharmacokinetics of PBA)

Sources

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